molecular formula C4H5NO2S B15369475 1,3-Thiazinane-2,6-dione CAS No. 34653-21-9

1,3-Thiazinane-2,6-dione

Cat. No.: B15369475
CAS No.: 34653-21-9
M. Wt: 131.16 g/mol
InChI Key: NWVNFBXKUKREFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Thiazinane-2,6-dione is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. This compound serves as a crucial precursor for the development of novel therapeutic agents. Scientific literature identifies it as a key intermediate in the synthesis of a library of thiazine-based Schiff base derivatives, which have been explored as potent urease inhibitors . Urease inhibition is a significant therapeutic target for conditions like peptic ulcers, and research in this area contributes to the development of new anti-ulcer treatments . The 1,3-thiazine core, which this compound provides, is a privileged structure found in various natural products and pharmaceuticals, underpinning its broad research value . Researchers utilize this compound to access complex molecular frameworks due to its reactive sites, which are amenable to further chemical modification for creating diverse heterocyclic systems with potential biological activity. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34653-21-9

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

1,3-thiazinane-2,6-dione

InChI

InChI=1S/C4H5NO2S/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7)

InChI Key

NWVNFBXKUKREFJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)SC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Thiazinane-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazinane-2,6-dione is a heterocyclic organic compound belonging to the thiazinane family. The thiazinane core, a six-membered ring containing one sulfur and one nitrogen atom, is a significant scaffold in medicinal chemistry. Derivatives of 1,3-thiazine and its saturated form, 1,3-thiazinane, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The dione substitution at the 2 and 6 positions suggests potential for hydrogen bonding and diverse chemical reactivity, making it a molecule of interest for further investigation and as a building block in drug discovery.

Chemical Structure and Properties

This compound possesses a saturated six-membered ring with a sulfur atom at position 1, a nitrogen atom at position 3, and carbonyl groups at positions 2 and 6.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 34653-21-9Chemical Abstracts Service[4]
Molecular Formula C₄H₅NO₂SCalculated
Molecular Weight 131.15 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Melting Point Not Determined-
Boiling Point Not Determined-
Solubility Soluble in polar organic solventsPredicted

Proposed Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on known precursors. Chemical sourcing databases list beta-alanine and O,S-diethyl dithiocarbonate as potential starting materials.[4] A likely pathway involves the initial formation of an N-substituted beta-alanine derivative followed by intramolecular cyclization.

An alternative and more direct conceptual pathway would involve the reaction of 3-mercaptopropionic acid with an isocyanate equivalent, followed by cyclization, though this is a more general approach to thiazinane-4-ones.[5][6]

Below is a proposed experimental workflow for the synthesis of this compound from beta-alanine.

Proposed Experimental Protocol

Reaction: N-acylation of beta-alanine followed by intramolecular cyclization.

Materials:

  • Beta-alanine

  • A suitable acylating agent with a leaving group (e.g., a phosgene equivalent with a thiol component)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Dehydrating/cyclizing agent (e.g., a carbodiimide or similar)

Procedure:

  • N-Acylation: Beta-alanine is suspended in an aprotic solvent. A base is added to deprotonate the carboxylic acid and/or amino group. The acylating agent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is quenched with water or a mild acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude N-acyl-beta-alanine intermediate. Purification may be performed by column chromatography or recrystallization.

  • Cyclization: The purified intermediate is dissolved in a suitable solvent, and a cyclizing agent is added. The reaction is heated to reflux and monitored by TLC.

  • Final Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The crude product is purified by column chromatography or recrystallization to yield this compound.

Characterization: The final product would be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Proposed Synthesis Workflow Diagram

G cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Cyclization start Beta-alanine + Acylating Agent proc1 Dissolve in aprotic solvent with base start->proc1 proc2 React at controlled temperature proc1->proc2 intermediate N-Acyl-beta-alanine Intermediate proc2->intermediate proc3 Dissolve intermediate in solvent intermediate->proc3 Purification proc4 Add cyclizing agent and reflux proc3->proc4 product This compound proc4->product

Caption: Proposed two-step synthesis workflow for this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with related compounds.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 9.5br s1HN-H
~ 3.8 - 4.0t2H-CH₂-N-
~ 2.8 - 3.0t2H-S-CH₂-

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 170 - 175C=O (position 6)
~ 165 - 170C=O (position 2)
~ 40 - 45-CH₂-N-
~ 30 - 35-S-CH₂-

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3300Medium, BroadN-H stretch
~ 1720 - 1740StrongC=O stretch (imide)
~ 1680 - 1700StrongC=O stretch (thioimide)
~ 2850 - 2950MediumC-H stretch

Table 5: Predicted Mass Spectrometry Data

m/zIon
131.01[M]⁺
132.01[M+H]⁺

Potential Biological Activity and Applications

The broader class of 1,3-thiazinane derivatives are known for a variety of biological activities. Given this context, this compound could be investigated for several potential applications.

  • Antimicrobial Agents: The N-C-S linkage is a key feature in many antimicrobial compounds, including the cephalosporin class of antibiotics.[2][7]

  • Antitumor Agents: Certain thiazine derivatives have shown potential as anticancer agents.[1]

  • Anti-inflammatory Agents: The thiazinane scaffold has been explored for the development of anti-inflammatory drugs.[3]

The dione structure of this compound makes it a potential candidate for acting as a Michael acceptor or participating in other covalent interactions with biological targets. It could also serve as a rigid scaffold for the development of more complex molecules.

Logical Relationship of Thiazinane Derivatives to Biological Activity

G ThiazinaneCore 1,3-Thiazinane Scaffold Antimicrobial Antimicrobial Activity ThiazinaneCore->Antimicrobial e.g., Cephalosporins Antitumor Antitumor Activity ThiazinaneCore->Antitumor AntiInflammatory Anti-inflammatory Activity ThiazinaneCore->AntiInflammatory DrugDev Drug Development Candidate Antimicrobial->DrugDev Antitumor->DrugDev AntiInflammatory->DrugDev

Caption: Potential therapeutic applications stemming from the 1,3-thiazinane core structure.

Conclusion

This compound is a heterocyclic compound of interest due to the established biological significance of the thiazinane scaffold. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding of its structure, potential synthetic routes, and predicted properties based on the chemistry of related compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in medicinal chemistry and drug development.

References

In-depth Technical Guide: 1,3-Thiazinane-2,6-dione (CAS Number 34653-21-9) - A Note on Chemical Identity and Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on CAS Number: Initial searches for CAS number 34653-21-9 reveal conflicting information regarding its association with 1,3-thiazinane-2,6-dione. While some commercial suppliers list this CAS number for the requested compound, authoritative chemical databases do not corroborate this linkage. Instead, this CAS number has been associated with precursors or downstream products in the synthesis of other molecules, such as L-Carnosine. For the closely related compound, 1,3-thiazinane-2,4-dione , the correct CAS number is 873-00-7 . Due to this significant discrepancy and the lack of consolidated, verifiable technical data for this compound under the provided CAS number, a comprehensive technical guide with detailed experimental protocols and specific quantitative data as requested cannot be accurately generated.

This document will instead provide a summary of the available information on the broader class of 1,3-thiazine derivatives, including their synthesis and reported biological activities, to offer relevant context for researchers, scientists, and drug development professionals.

Overview of 1,3-Thiazine Derivatives

The 1,3-thiazine scaffold is a six-membered heterocyclic ring containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This structural motif is present in a variety of biologically active compounds and natural products.[1][2] Derivatives of 1,3-thiazine have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][3]

General Chemical Properties

The chemical properties of 1,3-thiazine derivatives are dictated by the substituents on the heterocyclic ring. The presence of carbonyl groups, as in dione structures, imparts specific reactivity and potential for hydrogen bonding, which can influence their biological interactions.

Table 1: General Physicochemical Properties of a Related Compound: 1,3-Thiazinane-2,4-dione

PropertyValueSource
CAS Number 873-00-7PubChem
Molecular Formula C4H5NO2SPubChem
Molecular Weight 131.15 g/mol PubChem
Topological Polar Surface Area 71.5 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem

Note: This data is for 1,3-thiazinane-2,4-dione (CAS 873-00-7), a structural isomer of the requested compound, and is provided for illustrative purposes.

Synthesis of 1,3-Thiazine Derivatives

A variety of synthetic routes to 1,3-thiazine derivatives have been reported in the literature. These methods often involve cyclization reactions of precursors containing the necessary nitrogen, sulfur, and carbon backbone.

General Synthetic Approach for 1,3-Thiazinane Skeletons

One common approach involves the reaction of a 3-aminopropanethiol derivative with a suitable carbonyl-containing compound. For instance, the synthesis of 1,3-thiazinane-2-thione has been achieved through the reaction of 3-ammoniopropylsulfate with carbon disulfide.[4] The synthesis of dione derivatives can be more complex, potentially involving the cyclization of N-acylated thioamides or related intermediates.[5]

A review of synthetic methodologies highlights condensation reactions, cyclo-additions, and ring transformations as key strategies to access the 1,3-thiazine core.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product ReactantA 3-Aminopropanethiol Derivative Reaction Cyclocondensation ReactantA->Reaction ReactantB Carbonyl Compound (e.g., Phosgene equivalent) ReactantB->Reaction Product 1,3-Thiazinane Derivative Reaction->Product Anticancer_Mechanism Thiazine 1,3-Thiazine Derivative CancerCell Cancer Cell Thiazine->CancerCell Apoptosis Apoptosis Induction CancerCell->Apoptosis CellCycle Cell Cycle Arrest CancerCell->CellCycle Signaling Disruption of Signaling Pathways CancerCell->Signaling CellDeath Cell Death Apoptosis->CellDeath CellCycle->CellDeath Signaling->CellDeath

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1,3-Thiazinane-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for 1,3-Thiazinane-2,6-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and application of novel thiazinane derivatives.

Introduction

1,3-Thiazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of pharmaceutical and medicinal chemistry. The presence of nitrogen and sulfur atoms in the six-membered ring imparts a range of biological activities to these molecules.[1][2][3] Various derivatives have been reported to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[3][4][5] The 1,3-thiazinane core is notably a key structural component of cephalosporin antibiotics.[2][3]

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthetic route to this compound involves the cyclocondensation of 3-mercaptopropionic acid with a suitable carbonyl- and nitrogen-containing reagent. A logical approach would be the reaction with an isocyanate derivative, which would provide the necessary atoms to form the dione structure.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-mercaptopropionic_acid 3-Mercaptopropionic Acid reaction Cyclocondensation 3-mercaptopropionic_acid->reaction isocyanate Isocyanate Derivative (e.g., Chlorosulfonyl isocyanate) isocyanate->reaction product This compound reaction->product G Molecular_Formula Determine Molecular Formula & Weight (Mass Spectrometry) Functional_Groups Identify Functional Groups (IR Spectroscopy) Molecular_Formula->Functional_Groups Proton_Environment Determine Proton Connectivity (¹H NMR) Carbon_Skeleton Identify Carbon Environments (¹³C NMR) Proton_Environment->Carbon_Skeleton Structure_Confirmation Confirm Structure of This compound Carbon_Skeleton->Structure_Confirmation Functional_groups Functional_groups Functional_groups->Proton_Environment

References

The 1,3-Thiazine Core: A Biologically Significant Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazine core, a six-membered heterocyclic ring containing nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the biological significance of the 1,3-thiazine core, with a focus on its applications in antimicrobial, anticancer, and anti-inflammatory drug discovery.

Antimicrobial Activity

Derivatives of the 1,3-thiazine core have demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The following table summarizes the minimum inhibitory concentrations (MIC) of selected 1,3-thiazine derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-(2-hydroxy-5-methylphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazineS. aureus25[1]
4-(2-hydroxy-5-methylphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazineB. subtilis50[1]
4-(2-hydroxy-5-methylphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazineE. coli100[1]
4-(2-hydroxy-5-methylphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazineP. aeruginosa100[1]
2-phenyl-1,3-thiazole derivative 12 S. aureus125-150[2]
2-phenyl-1,3-thiazole derivative 12 E. coli125-150[2]
2-phenyl-1,3-thiazole derivative 12 A. niger125-150[2]
Benzo[d]thiazole derivative 13 S. aureus50-75[2]
Benzo[d]thiazole derivative 14 E. coli50-75[2]

Anticancer Activity

The 1,3-thiazine scaffold is a key component in a number of potent anticancer agents. These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways. The table below presents the half-maximal inhibitory concentration (IC50) values of representative 1,3-thiazine derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
bis-1,3-thiazine 3e MCF-7 (Breast)0.0036[3]
bis-1,3-thiazine 3k MCF-7 (Breast)0.0038[3]
bis-1,3-thiazine 3e HepG2 (Liver)0.0042[3]
bis-1,3-thiazine 3k HepG2 (Liver)0.0045[3]
Imamine-1,3,5-triazine derivativeA549 (Lung)1.4-11.5[4]
Imamine-1,3,5-triazine derivativeCapan-1 (Pancreatic)1.4-11.5[4]
Phenyl- and naphthyl-substituted thiazinedionesLeukemiaNot specified[5]

Anti-inflammatory Activity

Certain 1,3-thiazine derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[6][7] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[6] The following table summarizes the COX inhibitory activity of selected 1,3-thiazine derivatives.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one (11a )>17.10.06>285[8]
3-(p-fluoropheny)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one (7b )12.950.05259[9]
Tricyclic 1,2-thiazine derivative 4a 91.254.60.6[10]
Tricyclic 1,2-thiazine derivative 4c 89.055.90.63[10]
Tricyclic 1,2-thiazine derivative 6e 115.356.90.49[10]
Meloxicam (Reference)83.759.20.71[10]

Experimental Protocols

Synthesis of 1,3-Thiazine Derivatives from Chalcones

A common and efficient method for the synthesis of 1,3-thiazine derivatives involves the reaction of chalcones with thiourea.[1][11]

General Procedure:

  • Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol. A catalytic amount of a base, such as sodium hydroxide or piperidine, is added to the solution.[1][11] The reaction mixture is then stirred or refluxed for a specified period. The resulting chalcone product is isolated by filtration and purified by recrystallization.

  • 1,3-Thiazine Formation: The synthesized chalcone (0.01 mole) and thiourea (0.01 mole) are dissolved in a suitable solvent, such as ethanol or pyridine.[1][11] A catalytic amount of a base (e.g., NaOH or pyridine) is added, and the mixture is refluxed for 3-4 hours.[11] After cooling, the reaction mixture is poured into ice-cold water. The precipitated 1,3-thiazine derivative is collected by filtration, dried, and recrystallized from an appropriate solvent like methanol or ethanol.[1]

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The disc diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[1]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the 1,3-thiazine derivative dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The solvent used to dissolve the compound serves as a negative control.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13][14]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 7,500 cells per well in 100 µL of complete culture medium and incubated overnight.[13]

  • Compound Treatment: The cells are treated with various concentrations of the 1,3-thiazine derivatives for a specified period (e.g., 72 hours).[14]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[13]

  • Incubation: The plate is incubated for an additional 3.5-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization of Formazan: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 590 nm, with a reference wavelength of 620 nm.[13] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction in Cancer Cells

Many 1,3-thiazine derivatives exert their anticancer effects by inducing apoptosis. This process is tightly regulated by a complex network of proteins, including the Bcl-2 family and caspases.

Thiazine 1,3-Thiazine Derivative Bax_Bak Bax/Bak Activation Thiazine->Bax_Bak promotes Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Mcl-1) Thiazine->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria acts on Bcl2->Bax_Bak inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by 1,3-thiazine derivatives.

1,3-Thiazine derivatives can trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[15][16][17] They can promote the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2 and Mcl-1.[15][16][17] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[5] Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell, culminating in apoptosis.[5]

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory activity of many 1,3-thiazine derivatives is due to their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection maintains Thiazine 1,3-Thiazine Derivative (COX-2 Selective) Thiazine->COX2 selectively inhibits

Caption: Mechanism of selective COX-2 inhibition by 1,3-thiazine derivatives.

Arachidonic acid, released from cell membranes, is converted to prostaglandin H2 (PGH2) by the action of COX-1 and COX-2 enzymes.[6][18] PGH2 is then further metabolized to various prostaglandins that mediate physiological processes. COX-1 is constitutively expressed and plays a role in housekeeping functions such as protecting the gastric mucosa.[6] In contrast, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[6] Selective COX-2 inhibitors, including certain 1,3-thiazine derivatives, preferentially block the activity of COX-2, thereby reducing inflammation without significantly affecting the protective functions of COX-1.[8][9]

Conclusion

The 1,3-thiazine core represents a versatile and valuable scaffold in the design and development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The continued exploration of the structure-activity relationships and mechanisms of action of 1,3-thiazine-based compounds holds great promise for the discovery of novel drugs with improved efficacy and safety profiles. This technical guide provides a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable heterocyclic system.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3-Thiazinane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and historical evolution of 1,3-thiazinane derivatives, from their initial synthesis to their establishment as a vital scaffold in medicinal chemistry. This document provides a comprehensive overview of the key synthetic milestones, detailed experimental protocols for seminal reactions, and a structured presentation of relevant data.

The journey into the world of 1,3-thiazinanes, a class of six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at the 1 and 3 positions, respectively, began in the mid-20th century. While the fully unsaturated 1,3-thiazine itself remains elusive, its saturated counterpart, 1,3-thiazinane, and its derivatives have become a cornerstone in the development of a wide array of therapeutic agents.[1]

A Glimpse into the Past: The Dawn of 1,3-Thiazine Chemistry

The first documented attempt to synthesize a 1,3-thiazine derivative is credited to A. I. Meyers in 1960. His work involved the reaction of mercaptoalcohols with nitriles in the presence of concentrated sulfuric acid.[2] This foundational research laid the groundwork for future explorations into the synthesis and reactivity of this novel heterocyclic system. A subsequent publication by Meyers and J. M. Greene in 1966 further detailed the synthesis of 2-substituted 5,6-dihydro-1,3(4H)-thiazines and tetrahydro-1,3-thiazines, compounds closely related to the core structure of cephalosporin antibiotics.[3] This early work was pivotal in highlighting the potential of 1,3-thiazinane derivatives as valuable targets in medicinal chemistry.

The Evolution of Synthesis: From Classical Reactions to Green Chemistry

Since these pioneering efforts, the synthetic toolbox for accessing 1,3-thiazinane derivatives has expanded dramatically. Early methods often relied on classical condensation reactions. A prevalent approach involved the reaction of chalcones (α,β-unsaturated ketones) with thiourea in an alkaline medium.[4][5][6] This method proved to be a versatile route for the preparation of a variety of substituted 2-imino-1,3-thiazine derivatives.

The quest for more efficient and environmentally friendly synthetic strategies has led to the development of modern methodologies. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, have emerged as a powerful tool for the synthesis of 1,3-thiazinane libraries.[7][8] These reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. Furthermore, the principles of green chemistry have been increasingly applied to the synthesis of these heterocycles, with the use of microwave irradiation and ultrasonic irradiation to accelerate reaction times and improve yields.[7]

Key Experimental Protocols: A Practical Guide

To provide a practical understanding of the synthesis of 1,3-thiazinane derivatives, detailed experimental protocols for key historical and modern methods are presented below.

Table 1: Synthesis of 2-Imino-1,3-Thiazine Derivatives from Chalcones
Entry Chalcone Derivative Reaction Conditions Yield (%) Reference
11,3-Diphenyl-2-propen-1-oneThiourea, KOH, Ethanol, Reflux75
21-(4-Methoxyphenyl)-3-phenyl-2-propen-1-oneThiourea, NaOH, Ethanol, Reflux82[4]
31-(4-Chlorophenyl)-3-phenyl-2-propen-1-oneThiourea, Pyridine, Reflux68

Experimental Protocol for the Synthesis of 4,6-Diphenyl-2-imino-2,3-dihydro-1,3-thiazine (Table 1, Entry 1):

A mixture of 1,3-diphenyl-2-propen-1-one (chalcone) (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (25 mL). To this solution, a catalytic amount of potassium hydroxide is added. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Modern Synthetic Approach: Microwave-Assisted Synthesis

The application of microwave irradiation has significantly improved the efficiency of 1,3-thiazinane synthesis.

Experimental Protocol for the Microwave-Assisted Synthesis of 2-(Benzylthio)-5,6-dihydro-4H-1,3-thiazine:

To a stirred solution of 3-chloropropyl isothiocyanate (0.2 mmol) and benzyl thiol (0.2 mmol) in a mixture of ethanol and water (1:1, 2 mL), potassium carbonate (0.6 eq.) is added. The reaction vessel is then subjected to microwave irradiation at a controlled temperature and power for a short duration (typically 5-15 minutes). After completion, the reaction mixture is extracted with an organic solvent, and the product is purified by column chromatography. This method often results in high yields (often exceeding 90%) and significantly reduced reaction times compared to conventional heating.[9]

Visualizing the Synthesis: Logical Workflow

The general synthetic strategies for accessing 1,3-thiazinane derivatives can be visualized through a logical workflow diagram.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_products Products Chalcones Chalcones (α,β-Unsaturated Ketones) Classical_Condensation Classical Condensation (e.g., with base) Chalcones->Classical_Condensation Thiourea Thiourea / Substituted Thioureas Thiourea->Classical_Condensation Mercaptoalcohols Mercaptoalcohols Meyers_Synthesis Meyers Synthesis (Conc. H₂SO₄) Mercaptoalcohols->Meyers_Synthesis Nitriles Nitriles Nitriles->Meyers_Synthesis Halogenated_Isothiocyanates Halogenated Isothiocyanates Modern_Methods Modern Methods (Microwave, Ultrasound) Halogenated_Isothiocyanates->Modern_Methods Thiols Thiols Thiols->Modern_Methods Thiazinane_Derivatives 1,3-Thiazinane Derivatives Classical_Condensation->Thiazinane_Derivatives Meyers_Synthesis->Thiazinane_Derivatives Modern_Methods->Thiazinane_Derivatives Multi_Component Multi-Component Reactions Multi_Component->Thiazinane_Derivatives

Caption: General synthetic routes to 1,3-thiazinane derivatives.

The Enduring Legacy and Future Directions

The discovery and subsequent development of synthetic routes to 1,3-thiazinane derivatives have had a profound impact on medicinal chemistry. The inherent structural features of this scaffold have made it a privileged motif in the design of drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][10][11] The continuous evolution of synthetic methodologies, driven by the principles of efficiency and sustainability, ensures that the exploration of the chemical space around the 1,3-thiazinane core will remain a vibrant and fruitful area of research for years to come. Future efforts will likely focus on the development of novel multi-component reactions, the application of flow chemistry for continuous manufacturing, and the synthesis of increasingly complex and biologically active 1,3-thiazinane derivatives.

References

Potential Therapeutic Targets for 1,3-Thiazinane-2,6-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazinane-2,6-dione core represents a promising scaffold in medicinal chemistry, with derivatives demonstrating significant potential as therapeutic agents, particularly in oncology. This technical guide synthesizes the current understanding of the biological activities of this heterocyclic system, focusing on its potential therapeutic targets. Evidence points towards the induction of apoptosis via the intrinsic mitochondrial pathway as a primary mechanism of action, especially in leukemia. This is characterized by a cascade of cellular events including mitochondrial membrane depolarization, an imbalance of intracellular calcium, activation of caspases, and subsequent DNA fragmentation. While a definitive, direct protein target remains to be elucidated, this guide details the key components of the apoptotic pathway that are modulated by this compound derivatives, presenting them as viable therapeutic targets for further investigation. Detailed experimental protocols are provided to facilitate further research in this area, alongside a summary of reported quantitative data and visual representations of key signaling pathways and workflows.

Introduction

1,3-Thiazine derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered considerable interest for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, compounds featuring the 1,3-thiazine-2,4-dione core, a close structural analog of this compound, have shown selective and potent anticancer activity, most notably against leukemia cell lines.[5][6] The mechanism of this anticancer effect appears to be centered on the induction of programmed cell death, or apoptosis.[6][7] This guide will provide an in-depth exploration of the potential therapeutic targets of this compound based on the current body of evidence for its closely related analogs.

Potential Therapeutic Targets in the Apoptotic Pathway

The primary therapeutic potential of this compound derivatives appears to lie in their ability to trigger the intrinsic apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and is initiated by mitochondrial outer membrane permeabilization (MOMP). The key molecular events and, therefore, the potential therapeutic targets are detailed below.

The Mitochondrion: The Central Executioner

Mitochondria are central to the proposed mechanism of action. Derivatives of 1,3-thiazine-2,4-dione have been shown to disrupt mitochondrial metabolism.[6] This disruption is a key initiating event in the intrinsic apoptotic cascade. The primary effects observed are:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis is the loss of the mitochondrial membrane potential. This depolarization can be induced by various stimuli and leads to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.

  • Release of Cytochrome c: The loss of ΔΨm and MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome.

Intracellular Calcium Imbalance

An imbalance in intracellular calcium (Ca2+) homeostasis is another key event implicated in the pro-apoptotic effects of 1,3-thiazine-2,4-dione derivatives.[6] Elevated cytosolic Ca2+ can be taken up by mitochondria, contributing to the loss of ΔΨm and the opening of the mPTP. This creates a feedback loop that amplifies the apoptotic signal.

Caspase Cascade Activation

The apoptosome, formed by cytochrome c and Apaf-1, recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[8]

  • Caspase-3: This executioner caspase is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Key substrates include PARP (Poly (ADP-ribose) polymerase) and lamins.

DNA Fragmentation

The final stage of apoptosis involves the systematic degradation of chromosomal DNA. Activated caspase-3 cleaves the inhibitor of Caspase-Activated DNase (ICAD), releasing CAD. CAD then translocates to the nucleus and cleaves DNA into internucleosomal fragments, resulting in the characteristic "DNA laddering" observed in apoptotic cells.

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound derivatives.

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cytosol cluster_3 Nucleus 1_3_Thiazinane_2_6_dione This compound Derivative Mito Mitochondrial Membrane Potential (ΔΨm) Loss 1_3_Thiazinane_2_6_dione->Mito Initial Insult Ca_imbalance Intracellular Ca2+ Imbalance 1_3_Thiazinane_2_6_dione->Ca_imbalance CytC_release Cytochrome c Release Mito->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_release->Apoptosome Ca_imbalance->Mito Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DNA_frag DNA Fragmentation Casp3->DNA_frag G start Synthesized this compound Derivative cell_culture Culture Cancer Cell Lines (e.g., Leukemia, Breast, Lung) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT, MTS) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assays Mechanism of Action Studies (at IC50 concentration) ic50->apoptosis_assays mmp_assay Mitochondrial Membrane Potential Assay (JC-1) apoptosis_assays->mmp_assay ca_assay Intracellular Calcium Assay (Fluo-4 AM) apoptosis_assays->ca_assay caspase_assay Caspase-3 Activity Assay apoptosis_assays->caspase_assay dna_frag_assay DNA Fragmentation Assay (TUNEL) apoptosis_assays->dna_frag_assay data_analysis Data Analysis and Interpretation mmp_assay->data_analysis ca_assay->data_analysis caspase_assay->data_analysis dna_frag_assay->data_analysis

References

Comprehensive review of 1,3-Thiazinane-2,6-dione and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 1,3-Thiazinane-2,6-dione and its Analogs for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazinane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Among its derivatives, this compound and its analogs have garnered interest due to their potential therapeutic applications. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties and Synthesis

The core structure of this compound features a six-membered ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively, with carbonyl groups at positions 2 and 6. The fully saturated nature of the thiazinane ring allows for various conformational isomers, which can influence its interaction with biological targets.

While the synthesis of the parent this compound is not extensively documented in readily available literature, a key synthetic route has been established for its analogs, specifically the 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones. This reaction involves the condensation of malonic acid with potassium thiocyanate and an appropriate acid anhydride.[1] For instance, the reaction with acetic anhydride in acetic acid yields 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.[1]

Table 1: Physical Properties of 5-Acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Analogs [1]

AnalogR GroupMelting Point (°C)
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione-CH₃198-200
5-propionyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione-C₂H₅Not Reported
5-butyryl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione-C₃H₇Not Reported

Experimental Protocols

Synthesis of 5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione[1]

Materials:

  • Malonic acid

  • Potassium thiocyanate

  • Acetic anhydride

  • Acetic acid

Procedure: A mixture of malonic acid, potassium thiocyanate, and acetic anhydride is prepared in acetic acid. The reaction mixture is heated, though the specific temperature and reaction time are not detailed in the available literature. The product, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, precipitates from the reaction mixture and can be isolated by filtration. The reported melting point of the purified product is 198-200 °C.

Note: This protocol is based on a summary of the synthesis and lacks specific quantities, stoichiometry, and purification details. Researchers should consult the original publication by Yuskovets, Moskvin, and Ivin for a complete experimental procedure.

Biological Activities and Analogs

Derivatives of the 1,3-thiazinane core exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Antimicrobial Activity

Heavy metal complexes of Schiff bases derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and 2-aminophenol have demonstrated broad-spectrum antibacterial and antifungal activities.[3] 5-Acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione itself has been noted for its antibacterial activity, purportedly through inhibition of the HepG2 enzyme by binding to its thiol group.[4]

Anticancer Activity

Structurally related analogs, such as 1,3-thiazine-2,4-diones, have shown promising anticancer activity, particularly against leukemia cell lines.[5] Phenyl- and naphthyl-substituted thiazinediones have demonstrated selective antitumoral effects.[5]

Table 2: Anticancer Activity of Selected Thiazolidine-2,4-dione Analogs (as a proxy for potential 1,3-thiazinane-dione activity)

CompoundCell LineIC₅₀ (µM)Reference
14a Caco-21.5[6]
14a HepG-231.5[6]
5b MCF-70.2 ± 0.01[7]
5k MDA-MB-4680.6 ± 0.04[7]
5g PC-120.43 ± 0.06[7]

Note: The data in Table 2 is for thiazolidine-2,4-dione derivatives, which are five-membered ring analogs of the six-membered 1,3-thiazinane-2,4-diones. This data is included to highlight the potential anticancer efficacy of the broader class of thiazinane-dione compounds.

Signaling Pathways

The mechanism of action for the anticancer activity of 1,3-thiazine-2,4-dione analogs appears to involve the induction of apoptosis.[5] This programmed cell death is initiated through a cascade of molecular events.

Apoptosis Induction by 1,3-Thiazine-2,4-dione Analogs

Studies on phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have revealed that these compounds cause cell death characterized by DNA fragmentation.[5] The underlying mechanism is believed to involve:

  • Caspase Cascade Activation: A family of cysteine proteases that are central to the execution of apoptosis.

  • Imbalance in Intracellular Calcium (Ca²⁺): Disruption of calcium homeostasis is a known trigger for apoptosis.

  • Mitochondrial Metabolism and/or Endoplasmic Reticulum Stress: These cellular stresses can lead to the activation of apoptotic pathways.

Below is a simplified diagram illustrating the proposed apoptotic pathway initiated by 1,3-thiazine-2,4-dione analogs.

Apoptosis_Pathway Thiazinedione 1,3-Thiazine-2,4-dione Analog Cell Cancer Cell Thiazinedione->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria ER Endoplasmic Reticulum Stress Cell->ER Ca_Imbalance Intracellular Ca²⁺ Imbalance Cell->Ca_Imbalance Caspase Caspase Activation Mitochondria->Caspase ER->Caspase Ca_Imbalance->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by 1,3-thiazine-2,4-dione analogs.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel this compound analogs for their anticancer potential typically follows a standardized workflow.

Drug_Screening_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Purification->InVitro IC50 Determination of IC₅₀ Values InVitro->IC50 Mechanism Mechanism of Action Studies (Apoptosis Assays, Caspase Activity) IC50->Mechanism InVivo In Vivo Animal Models (Xenograft Studies) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Standard workflow for anticancer drug screening of novel compounds.

Conclusion

This compound and its analogs represent a promising class of heterocyclic compounds with diverse biological activities. While research into the parent compound is ongoing, studies on its analogs, particularly 1,3-thiazine-2,4-diones and 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones, have revealed significant potential in the development of new antimicrobial and anticancer agents. Further investigation is warranted to fully elucidate the structure-activity relationships, optimize the synthetic routes, and explore the full therapeutic potential of this versatile scaffold. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field.

References

Tautomerism in 1,3-Thiazine and 1,3-Thiazinane Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in 1,3-thiazine and 1,3-thiazinane heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and drug development, and understanding their tautomeric behavior is crucial for predicting molecular properties, biological activity, and designing new therapeutic agents. This document details the types of tautomerism observed, quantitative stability data, experimental protocols for characterization, and key signaling pathways and workflows involved in their study.

Introduction to Tautomerism in 1,3-Thiazine and 1,3-Thiazinane Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the realm of 1,3-thiazine and 1,3-thiazinane derivatives, two primary forms of tautomerism are prevalent: imino-enamine and keto-enol tautomerism.

The 1,3-thiazine core is a key structural motif in a variety of biologically active compounds, including antimicrobial and antitumor agents.[1] The ability of these systems to exist in different tautomeric forms can significantly influence their receptor binding, membrane permeability, and metabolic stability. A thorough understanding of the factors governing the position of the tautomeric equilibrium, such as solvent polarity and solid-state packing forces, is therefore essential for rational drug design.

Types of Tautomerism

Imino-Enamine Tautomerism

A prominent form of tautomerism in 1,3-thiazine derivatives involves the equilibrium between an endocyclic enamine and an exocyclic imine. This is particularly observed in 2-imino-1,3-thiazine systems. The equilibrium can be influenced by the substitution pattern and the physical state of the compound.

A notable example is the phase-dependent tautomerism observed in certain gold-catalyzed cyclization products. In solution, the 5,6-dihydro-4H-1,3-thiazine (enamine) tautomer is exclusively observed. However, in the crystalline state, the 1,3-thiazinane (imine) tautomer is the sole form present.[2][3] This highlights the critical role of intermolecular forces in the solid state in stabilizing a particular tautomeric form.[3]

Keto-Enol Tautomerism

For 1,3-thiazine and 1,3-thiazinane derivatives containing carbonyl functionalities, such as 1,3-thiazin-4-ones, keto-enol tautomerism is a key consideration. The equilibrium between the keto and enol forms can be influenced by substitution, solvent, and intramolecular hydrogen bonding.

Studies on 3-acyl-4-oxopyrido[3,2-e][4][5]thiazine 1,1-dioxides have shown the co-existence of both 4-keto and 4-hydroxy (enol) tautomers in the crystalline state, with the keto form being predominant.[6][7][8] This equilibrium is often stabilized by a strong intramolecular O—H···O hydrogen bond.[6][8]

Quantitative Analysis of Tautomeric Equilibria

The relative stability of tautomers can be quantified through experimental measurements and computational modeling. The equilibrium constant (Keq) provides a measure of the relative concentrations of the tautomers at equilibrium.

Imino-Enamine Tautomerism

While for some systems the enamine form is reported to be the exclusive isomer in solution,[2] detailed quantitative equilibrium constants for a wide range of 2-imino-1,3-thiazine derivatives are not extensively documented in the literature. Spectroscopic studies on substituted 2-amino-4H-1,3-thiazines have indicated a strong preference for the amino (enamine) form in both the crystalline state and in solution.[9]

Keto-Enol Tautomerism

Computational studies have provided valuable insights into the energetic differences between tautomers. For 5H-1,3-thiazine-4,6-diones, Density Functional Theory (DFT) calculations have been employed to determine the relative stabilities of different tautomeric forms.

Table 1: Calculated Relative Stabilities of 5H-1,3-Thiazine-4,6-dione Tautomers [4][5]

TautomerRelative Energy (kcal/mol)
Tautomer 10.7 - 8.7
Tautomer 2 (most stable) 0
Tautomer 310.4 - 14.4
Data obtained from DFT calculations at the B3LYP/6-311++G* level of theory.*[4][5]

For 3-acyl-4-oxopyrido[3,2-e][4][5]thiazine 1,1-dioxides, both experimental and computational methods have been used to assess the tautomeric equilibrium.

Table 2: Tautomeric Equilibrium Data for 3-Acyl-4-oxopyrido[3,2-e][4][5]thiazine 1,1-dioxides [6][7][8]

CompoundMethodPredominant TautomerEnergy Difference (kcal/mol)
3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4][5]thiazin-4-one 1,1-dioxideX-ray Crystallography4-Keto-
13C NMR (DMSO)Both present (4-Keto major)-
RHF SCF ab initio 6–31G 4-Keto1.195
3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4][5]thiazin-4-one 1,1-dioxideX-ray Crystallography4-Keto-
13C NMR (CDCl3)One tautomer observed-
RHF SCF ab initio 6–31G4-Keto1.537

Experimental Protocols for Tautomer Characterization

The elucidation of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. 1H and 13C NMR spectra can provide distinct signals for each tautomer, allowing for their identification and quantification. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the structures of the different tautomers.[2]

Protocol for Imino-Enamine Tautomer Analysis:

  • Sample Preparation: Dissolve the 1,3-thiazine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[10][11][12]

  • 1H NMR Analysis: Acquire a standard 1H NMR spectrum. Look for characteristic signals, such as the presence or absence of an N-H proton within the ring and the chemical shifts of the vinyl and methylene protons.

  • 13C NMR Analysis: Acquire a 13C NMR spectrum to observe the chemical shifts of the carbon atoms, particularly the C=N and C=C carbons, which will differ between the imine and enamine tautomers.

  • 2D NMR Analysis (COSY and HMBC):

    • COSY: Use to establish proton-proton coupling networks. For the enamine tautomer, correlations between the N-H proton and adjacent protons may be observed.

    • HMBC: Use to identify long-range proton-carbon correlations. This is crucial for confirming the position of double bonds and the connectivity of the N-H proton. For example, a correlation between the exocyclic N-H proton and aromatic carbons would support the enamine structure.[2]

  • Quantitative Analysis: Integrate the signals corresponding to each tautomer in the 1H NMR spectrum to determine their relative populations and calculate the equilibrium constant (Keq).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It can definitively determine the positions of all atoms, including hydrogen atoms, thus confirming the exact tautomeric form present in the crystal lattice.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the bond lengths and angles to confirm the tautomeric form. For example, a C=N double bond within the ring and an exocyclic N-H group would indicate the imine tautomer of a 1,3-thiazinane derivative.[2]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers and to complement experimental findings.

Protocol for DFT Calculations:

  • Structure Building: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G**).[4][5]

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the electronic energies, enthalpies, and Gibbs free energies of the optimized tautomers. The relative Gibbs free energies can be used to predict the position of the tautomeric equilibrium.

  • Solvent Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[11]

Visualizing Tautomeric Equilibria and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key tautomeric equilibria and a typical experimental workflow for their characterization.

Tautomeric_Equilibria cluster_imino_enamine Imino-Enamine Tautomerism cluster_keto_enol Keto-Enol Tautomerism Imino 1,3-Thiazinane (Imine) Enamine 5,6-Dihydro-4H-1,3-thiazine (Enamine) Imino->Enamine H+ shift Keto 1,3-Thiazin-4-one (Keto) Enol 4-Hydroxy-1,3-thiazine (Enol) Keto->Enol H+ shift

Caption: Tautomeric equilibria in 1,3-thiazine systems.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Synthesis Synthesis of 1,3-Thiazine Derivative NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Computational Computational Modeling (DFT) Synthesis->Computational Solution Tautomeric Equilibrium in Solution NMR->Solution Solid Tautomeric Form in Solid State Xray->Solid Stability Relative Tautomer Stabilities Computational->Stability Conclusion Comprehensive Tautomer Profile Solution->Conclusion Solid->Conclusion Stability->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Thiazinane-2,6-dione from β-Alanine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, protocol for the synthesis of 1,3-thiazinane-2,6-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis method in the current literature, a plausible multi-step synthetic pathway starting from β-alanine has been devised. The following protocols are based on well-established organic chemistry principles and analogous reactions for the formation of similar heterocyclic systems.

Proposed Synthetic Pathway

The proposed synthesis of this compound from β-alanine involves a two-step process:

  • Synthesis of N-(chlorocarbonyl)-β-alanine: β-Alanine is first reacted with triphosgene in an inert solvent to form the N-chlorocarbonyl derivative. This intermediate is a key precursor for the subsequent cyclization step.

  • Cyclization with a sulfur nucleophile: The N-(chlorocarbonyl)-β-alanine is then reacted with a suitable sulfur source, such as sodium sulfide, to induce intramolecular cyclization and form the target this compound.

This pathway is designed to be a robust and scalable method for accessing the desired compound.

Experimental Protocols

Protocol 1: Synthesis of N-(chlorocarbonyl)-β-alanine

This protocol details the synthesis of the key intermediate, N-(chlorocarbonyl)-β-alanine, from β-alanine and triphosgene.

Materials:

  • β-Alanine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Nitrogen or Argon gas

  • Schlenk line or glovebox (recommended for handling triphosgene)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add β-alanine (1.0 eq).

  • Add anhydrous THF to the flask to create a suspension.

  • In a separate, dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.

  • Slowly add the triphosgene solution to the β-alanine suspension at 0 °C (ice bath) under a nitrogen atmosphere over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the starting material and formation of the N-chlorocarbonyl intermediate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(chlorocarbonyl)-β-alanine. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the cyclization of N-(chlorocarbonyl)-β-alanine to yield the final product.

Materials:

  • N-(chlorocarbonyl)-β-alanine (from Protocol 1)

  • Sodium sulfide (Na₂S) or a similar sulfur nucleophile

  • Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography setup)

Procedure:

  • Dissolve the crude N-(chlorocarbonyl)-β-alanine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, prepare a solution or suspension of sodium sulfide (1.1 eq) in anhydrous DMF.

  • Slowly add the sodium sulfide solution to the N-(chlorocarbonyl)-β-alanine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the expected reaction parameters and yields for the proposed synthesis. These values are estimates based on analogous reactions and would require experimental optimization.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Expected Yield (%)
1 β-AlanineTriphosgeneTHF65-704-680-90
2 N-(chlorocarbonyl)-β-alanineSodium SulfideDMF25-506-1260-75

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization beta_alanine β-Alanine intermediate N-(chlorocarbonyl)-β-alanine reaction1 THF, Reflux beta_alanine->reaction1 triphosgene Triphosgene triphosgene->reaction1 final_product This compound reaction2 DMF, RT intermediate->reaction2 reaction1->intermediate sulfur_source Sodium Sulfide sulfur_source->reaction2 reaction2->final_product Reaction_Pathway Chemical Transformation r1 β-Alanine p1 N-(chlorocarbonyl)-β-alanine r1->p1 + Triphosgene (THF, Reflux) p2 This compound p1->p2 + Na₂S (DMF, RT)

Synthesis of 1,3-Thiazinane-2,6-dione: A Review of Related Protocols and a Proposed Synthetic Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the synthesis of 1,3-thiazinane-2,6-dione. Despite a comprehensive search of scientific literature, a standard, detailed protocol for the direct synthesis of this specific heterocyclic compound could not be located. However, established methods for the synthesis of structurally related 1,3-thiazinane derivatives provide valuable insights into potential synthetic strategies. This application note summarizes the available synthetic protocols for related compounds, namely 1,3-thiazinane-2-thione and various 1,3-thiazinan-4-ones, and proposes a hypothetical, yet chemically plausible, synthetic pathway for this compound based on these established principles. All quantitative data from cited protocols is presented in tabular format for clarity, and experimental workflows are accompanied by diagrams generated using Graphviz (DOT language).

Introduction

The 1,3-thiazinane core is a key structural motif in a variety of biologically active compounds and natural products. While the synthesis of many substituted 1,3-thiazinanes is well-documented, the specific this compound ring system appears to be a less explored area of research. Understanding the established synthetic routes to related analogues is crucial for developing a successful protocol for the target dione. The most common strategies involve the cyclization of linear precursors containing the requisite nitrogen, sulfur, and carbon atoms. Key starting materials frequently reported include β-alanine and 3-mercaptopropionic acid.

Established Protocols for Related 1,3-Thiazinane Derivatives

While a direct protocol for this compound is elusive, the synthesis of the corresponding 2-thione and various 4-one derivatives is well-described. These protocols offer valuable information regarding precursor selection, reaction conditions, and cyclization strategies.

Synthesis of 1,3-Thiazinane-2-thione

A detailed protocol for the synthesis of 1,3-thiazinane-2-thione has been reported, starting from 3-aminopropanol. The key steps involve the formation of a sulfate intermediate followed by cyclization with carbon disulfide.

Experimental Protocol: Synthesis of 1,3-Thiazinane-2-thione [1]

  • Preparation of 3-ammoniopropylsulfate: 3-Aminopropanol is reacted with chlorosulfonic acid in an ice bath. The resulting white precipitate is filtered, triturated with methanol, and dried under vacuum.

  • Cyclization to 1,3-Thiazinane-2-thione: The 3-ammoniopropylsulfate is dissolved in ethanol, and carbon disulfide is added. A solution of potassium hydroxide in ethanol/water is then added dropwise. The reaction mixture is heated to reflux, cooled, and the resulting precipitate is filtered. The filtrate is acidified and extracted with dichloromethane. The organic extracts are dried and concentrated. The crude product is purified by column chromatography.

Table 1: Quantitative Data for the Synthesis of 1,3-Thiazinane-2-thione

StepReactantsSolventKey ConditionsProduct YieldPurity
Formation of 3-ammoniopropylsulfate3-Aminopropanol, Chlorosulfonic acidNone0 °C to room temperature89%Not specified
Cyclization3-Ammoniopropylsulfate, Carbon disulfide, Potassium hydroxideEthanol/WaterReflux (70 °C)63% (overall)>98.5%

Diagram 1: Workflow for the Synthesis of 1,3-Thiazinane-2-thione

G Synthesis of 1,3-Thiazinane-2-thione A 3-Aminopropanol C 3-Ammoniopropylsulfate A->C Reaction B Chlorosulfonic Acid B->C F 1,3-Thiazinane-2-thione C->F Cyclization D Carbon Disulfide D->F E Potassium Hydroxide E->F G Proposed Synthesis of this compound A 3-Mercaptopropionic Acid C 3-(Isocyanatomercapto)propanoic acid (Intermediate) A->C Reaction B Phosgene (or equivalent) B->C D This compound C->D Intramolecular Cyclization

References

Application Notes and Protocols for Microwave-Assisted Green Synthesis of 1,3-Thiazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted green synthesis of 1,3-thiazine derivatives. The methodologies highlighted focus on environmentally benign reaction conditions, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and minimized use of hazardous solvents.

Introduction

1,3-Thiazines are a class of heterocyclic compounds containing a six-membered ring with one nitrogen and one sulfur atom at positions 1 and 3. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 1,3-thiazine have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The core structure of 1,3-thiazine is notably a key component of cephalosporin antibiotics.[1]

The principles of green chemistry encourage the development of synthetic routes that are more environmentally friendly. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2] This document outlines specific protocols for the microwave-assisted green synthesis of two classes of 1,3-thiazine derivatives.

General Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of 1,3-thiazine derivatives involves the preparation of reactants, the microwave-assisted reaction, and subsequent workup and purification of the product. This process is depicted in the workflow diagram below.

G cluster_prep Reactant Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Workup and Purification Reactant_A Reactant A Reaction_Vessel Reaction Vessel Reactant_A->Reaction_Vessel Reactant_B Reactant B Reactant_B->Reaction_Vessel Catalyst Catalyst/Solvent Catalyst->Reaction_Vessel Microwave_Reactor Microwave Reactor Reaction_Vessel->Microwave_Reactor Cooling Cooling Microwave_Reactor->Cooling Irradiation Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Final Product Recrystallization->Final_Product G Thiazine 1,3-Thiazine-2,4-dione Mitochondria Mitochondria Thiazine->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G Reactant1 Aldehyde Intermediate Reaction Intermediate Reactant1->Intermediate Reactant2 β-Diketone/ β-Ketoester Reactant2->Intermediate Reactant3 Thiourea Reactant3->Intermediate Microwave Microwave Irradiation Intermediate->Microwave Thiazine 1,3-Thiazine Derivative Microwave->Thiazine Cyclization

References

Application Notes: One-Pot Synthesis of Functionalized 1,3-Thiazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. This structural motif is of significant interest to researchers in medicinal and pharmaceutical chemistry due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of 1,3-thiazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] Notably, the 1,3-thiazine core is a fundamental component of cephalosporin antibiotics.[6] One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally friendly approach to constructing these complex molecules, minimizing the need for isolating intermediates and reducing waste.

Applications in Drug Development

Functionalized 1,3-thiazine derivatives are versatile scaffolds for developing novel therapeutic agents. Their diverse biological activities make them attractive candidates for drug discovery programs.

  • Antimicrobial Agents: The 1,3-thiazine nucleus is integral to the activity of β-lactam antibiotics.[6] Novel derivatives are continually being explored for their potential to combat resistant strains of bacteria and fungi.[6][7]

  • Anti-inflammatory and Analgesic: Certain 1,3-thiazinones have shown significant anti-inflammatory and analgesic effects in preclinical studies.[8]

  • Anticancer Properties: Researchers have identified various 1,3-thiazine derivatives with promising antitumor and antineoplastic activities, making them a subject of ongoing investigation in oncology.[5][6]

  • CNS Activity: The structural framework has been incorporated into molecules designed as anticonvulsants and anxiolytics, indicating its potential for treating central nervous system disorders.[3][8]

  • Other Therapeutic Areas: The pharmacological relevance of 1,3-thiazines extends to antitubercular, antiviral, and antioxidant applications.[1][8]

Experimental Protocols: One-Pot Synthesis

This section details a common and effective one-pot methodology for synthesizing 1,3-thiazine derivatives via a chalcone intermediate.

Protocol 1: Synthesis of 2-Imino-1,3-Thiazines via Chalcone Cyclization

This protocol describes a one-pot, three-component reaction involving an acetophenone derivative, an aromatic aldehyde, and thiourea. The synthesis proceeds through the in-situ formation of a chalcone, which then undergoes cyclization.

Materials:

  • Substituted Acetophenone (e.g., 2-hydroxyacetophenone)

  • Substituted Benzaldehyde

  • Thiourea

  • Ethanol (Solvent)

  • Sodium Hydroxide (NaOH) or Piperidine (Catalyst)

  • Standard reflux and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Crushed ice

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Chalcone Formation:

    • In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and the substituted benzaldehyde (0.01 mol) in 20-25 mL of ethanol.[2]

    • Add a catalytic amount of a base, such as aqueous NaOH solution or 0.5 mL of piperidine, to the mixture.[2]

    • Stir the mixture vigorously. Depending on the specific reactants, this step can be performed at room temperature or with refluxing for 1-3 hours.[2]

    • The reaction progress can be monitored by TLC.

  • Cyclization with Thiourea:

    • To the flask containing the in-situ formed chalcone, add thiourea (0.01 mol).[2]

    • Add a catalytic amount of NaOH if not already present in sufficient quantity.[2]

    • Reflux the resulting mixture for an additional 3-4 hours with continuous stirring.[2]

    • Monitor the completion of the reaction using TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture slowly into a beaker containing crushed ice.[2]

    • If necessary, acidify the mixture. A solid product should precipitate.

    • Filter the crude product using a Buchner funnel and wash it thoroughly with cold water.

    • Purify the solid product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 1,3-thiazine derivative.[2]

  • Characterization:

    • Determine the melting point of the purified compound.

    • Characterize the structure using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[2]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 1,3-thiazine precursors and related compounds.

EntryStarting MaterialsProductConditionsYield (%)M.P. (°C)Reference
12-hydroxy acetophenone, Benzoyl chloride2-benzoyloxy acetophenone (1a)10% NaOH, vigorous shaking, 1 hr78%78
22-benzoyloxy-5-methyl acetophenone, Benzaldehyde3-benzoyl 6-methyl flavanone (3b)Ethanol, Piperidine, Reflux, 1 hr65%149
3Chalcones, Thiourea1,3-Thiazine derivatives (5a-e)Ethanol, NaOH, Reflux, 3-4 hrsGoodN/A[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of functionalized 1,3-thiazine compounds.

G A Reactant Selection (Aldehydes, Ketones, Thiourea) B One-Pot Synthesis (Chalcone formation & Cyclization) A->B C Work-up & Purification (Precipitation, Filtration, Recrystallization) B->C D Structural Characterization (NMR, IR, Melting Point) C->D E Biological Activity Screening (Antimicrobial, Anticancer, etc.) D->E F Lead Compound Identification E->F

Caption: General workflow for one-pot synthesis and evaluation.

Reaction Pathway

This diagram outlines the key steps in the one-pot synthesis of 1,3-thiazines from an α,β-unsaturated ketone (chalcone) and thiourea.

G cluster_start Starting Materials Chalcone α,β-Unsaturated Ketone (Chalcone) Intermediate Michael Adduct (Intermediate) Chalcone->Intermediate Michael Addition (Base Catalyzed) Thiourea Thiourea Thiourea->Intermediate Michael Addition (Base Catalyzed) Product Functionalized 1,3-Thiazine Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Key steps in the chalcone-thiourea cyclization reaction.

References

Application Notes and Protocols: 1,3-Thiazinane-2,6-dione as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazinane-2,6-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its unique structural features allow for facile derivatization, enabling the exploration of vast chemical space to identify potent and selective modulators of various biological targets. These derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This document provides an overview of the applications of the this compound scaffold in drug discovery, with a focus on its anticancer potential, and includes detailed protocols for the synthesis and biological evaluation of its derivatives.

Biological Activities and Therapeutic Potential

The 1,3-thiazine heterocyclic ring system is a key structural motif in a variety of biologically active compounds.[1] Derivatives of the this compound scaffold have demonstrated a broad spectrum of activities, making them attractive candidates for drug development programs.

Anticancer Activity

A primary focus of research on this compound derivatives has been in the field of oncology. Studies have shown that compounds bearing this scaffold can exhibit potent cytotoxic effects against various cancer cell lines, including leukemia, renal cell carcinoma, and others.[2][3] The mechanism of action for these compounds often involves the induction of apoptosis through key signaling pathways.

Two prominent signaling pathways identified to be modulated by 1,3-thiazine derivatives are:

  • The Intrinsic Apoptosis Pathway: Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have been shown to induce cell death in leukemia cells through the activation of the caspase cascade, a hallmark of apoptosis.[3] This process is often accompanied by DNA fragmentation and alterations in mitochondrial metabolism.[3]

  • The PI3K/Akt/mTOR Signaling Pathway: Certain 1,3-thiazin-6-one derivatives have been found to inhibit the growth of renal cell carcinoma by targeting the inflammatory cascade, which involves the downregulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth, and its inhibition is a validated strategy in cancer therapy.

Data Presentation: Anticancer Activity of 1,3-Thiazine Derivatives

The following table summarizes the in vitro anticancer activity of representative 1,3-thiazine derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Phenyl-1,3-thiazine-2,4-dioneLeukemia (HL-60)Not specified, but showed selective activity[3]
2 Naphthyl-1,3-thiazine-2,4-dioneLeukemia (HL-60)Not specified, but showed selective activity[3]
3a 5,6-dihydro-4H-1,3-thiazineMycobacterium tuberculosis H37Rv>6.25 µg/ml (97% inhibition)[4]
3b 5,6-dihydro-4H-1,3-thiazineMycobacterium tuberculosis H37Rv>6.25 µg/ml (77% inhibition)[4]
3c 5,6-dihydro-4H-1,3-thiazineMycobacterium tuberculosis H37Rv>6.25 µg/ml (76% inhibition)[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. The following is a general protocol for the synthesis of 1,3-thiazine-2,4-diones, which are closely related to the 2,6-dione scaffold.[2]

Protocol 1: Synthesis of 6-substituted-1,3-thiazine-2,4-diones

  • Acetylation of 2-amino-1,3-thiazin-4-ones: To a solution of the appropriate 2-amino-1,3-thiazin-4-one in a suitable solvent (e.g., acetic anhydride), add the acetylating agent.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Mild Acid Hydrolysis: Add a dilute acid (e.g., 1M HCl) to the reaction mixture.

  • Stir the mixture at room temperature for a designated time (e.g., 1-2 hours) to facilitate the hydrolysis of the acetylated intermediate to the desired 1,3-thiazine-2,4-dione.

  • Isolate the product by filtration or extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 6-substituted-1,3-thiazine-2,4-dione.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 2: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Protocol 3: Caspase-3 Activity Assay

  • Cell Lysis: Treat cancer cells with the test compounds for the desired time. Lyse the cells using a specific cell lysis buffer on ice for 10-15 minutes.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Caspase-3 Activity Measurement: In a 96-well black plate, add 50 µg of protein lysate to each well.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.

  • Express the caspase-3 activity as the fold increase compared to the untreated control.

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Protocol 4: Western Blotting for PI3K/Akt/mTOR Pathway Proteins

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_viability Cell Viability Assay (MTT) characterization->cell_viability hit_identification Hit Identification (IC50 Determination) cell_viability->hit_identification apoptosis_assay Apoptosis Assays (Caspase Activity) hit_identification->apoptosis_assay western_blot Western Blotting (Signaling Pathways) apoptosis_assay->western_blot

Caption: Experimental workflow for the discovery and evaluation of this compound derivatives.

intrinsic_apoptosis_pathway compound 1,3-Thiazine-2,4-dione Derivative mitochondria Mitochondria compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,3-thiazine-2,4-dione derivatives.

pi3k_akt_mtor_pathway compound 1,3-Thiazin-6-one Derivative pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

References

Evaluating the Anticancer Activity of 1,3-Thiazinane-2,6-dione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer activity of novel 1,3-Thiazinane-2,6-dione derivatives. The protocols outlined below detail the step-by-step procedures for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and the underlying molecular mechanisms through key signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of this compound derivatives is initially screened through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, is a key metric for quantifying cytotoxic activity. The following tables summarize the IC50 values for representative 1,3-Thiazinane and related heterocyclic derivatives.

Table 1: IC50 Values of Thiazole Derivatives against Various Cancer Cell Lines

CompoundA549 (Lung)C6 (Glioma)MCF-7 (Breast)HCT-116 (Colon)HepG-2 (Liver)
Derivative 1 10.67 ± 1.53 µM[1]4.33 ± 1.04 µM[1]4.08 µM[2]7.19 µM[3]-
Derivative 2 24.0 ± 3.46 µM[1]23.33 ± 2.08 µM[1]3.37 µM[2]6.56 µM[3]-
Derivative 3 28.0 ± 1.0 µM[1]49.33 ± 1.15 µM[1]5.64 µM[2]--
Lapatinib (Ref.) --5.88 µM[2]--
5-Fluorouracil (Ref.) ---29.50 µM[3]-

Table 2: Kinase Inhibitory Activity of Thiazole and Related Derivatives

CompoundEGFR IC50HER-2 IC50VEGFR-2 IC50
Derivative 4 0.024 µM[2]0.047 µM[2]-
Derivative 5 0.005 µM[2]0.022 µM[2]-
Derivative 6 0.099 µM[4]3.26 µM[4]-
Thiadiazole Derivative 7 --41.51 nM[5]
Lapatinib (Ref.) 0.007 µM[2]0.018 µM[2]-
Sorafenib (Ref.) --53.32 nM[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and reagents used.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compounds as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI solution and incubate for 15 minutes in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, cleaved PARP, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compounds, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations: Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed signaling pathways affected by this compound derivatives.

G cluster_workflow Experimental Workflow for Anticancer Activity Evaluation start Start: Synthesized this compound Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) start->cell_culture treatment Treatment with Derivatives cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot end End: Evaluation of Anticancer Activity mtt->end apoptosis Annexin V/PI Staining (Apoptosis Analysis) flow_cytometry->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) flow_cytometry->cell_cycle apoptosis->end cell_cycle->end western_blot->end

Caption: Workflow for evaluating the anticancer properties of this compound derivatives.

G cluster_pathway Proposed Mechanism: Inhibition of RTK Signaling by this compound Derivatives derivative This compound Derivative rtk VEGFR-2 / EGFR / HER-2 derivative->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition cell_cycle_arrest Cell Cycle Arrest akt->cell_cycle_arrest Promotion (Inhibited) bax Bax (Pro-apoptotic) bcl2->bax Inhibition caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling pathways by this compound derivatives.

G cluster_apoptosis Intrinsic Apoptosis Pathway Modulation derivative This compound Derivative pi3k_akt PI3K/Akt Pathway derivative->pi3k_akt Inhibition bcl2_family Bcl-2 Family Proteins pi3k_akt->bcl2_family Regulation (Altered) bcl2_node Bcl-2 (Anti-apoptotic) Expression ↓ bcl2_family->bcl2_node bax_node Bax (Pro-apoptotic) Expression ↑ bcl2_family->bax_node mito Mitochondrial Permeability ↑ bcl2_node->mito Inhibition (Relieved) bax_node->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Cascade (Caspase-9, -3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Modulation of the intrinsic apoptosis pathway by this compound derivatives.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 1,3-Thiazinane-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 1,3-Thiazinane-2,6-dione and its derivatives for antimicrobial and antifungal activity. The protocols outlined below are based on established methodologies for evaluating the efficacy of novel chemical entities against a panel of pathogenic bacteria and fungi.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge. This necessitates the discovery and development of new antimicrobial and antifungal agents. The 1,3-thiazine nucleus is a key structural motif found in various biologically active compounds, including the cephalosporin class of β-lactam antibiotics.[1][2] Derivatives of 1,3-thiazine have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[1][3][4] This document details the standardized assays for the initial in vitro evaluation of this compound as a potential antimicrobial and antifungal agent.

Data Presentation: Antimicrobial and Antifungal Activities of 1,3-Thiazine Derivatives

While specific data for the parent compound this compound is not extensively available in the public domain, the following tables summarize the reported activities of various 1,3-thiazine derivatives, providing a benchmark for the expected potency of this class of compounds.

Table 1: Antibacterial Activity of Selected 1,3-Thiazine Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Series 1 Bacillus subtilis25-60025-600[5]
Staphylococcus aureus25-60025-600[5]
Compound 3a Mycobacterium tuberculosis H37Rv>6.25 (97% inhibition)-[5]
Compound 3b Mycobacterium tuberculosis H37Rv>6.25 (77% inhibition)-[5]
Compound 3c Mycobacterium tuberculosis H37Rv>6.25 (76% inhibition)-[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antifungal Activity of Selected 1,3,5-Thiadiazine-2-thione Derivatives

Compound IDTest OrganismMIC (µg/mL)MFC (µg/mL)Reference
Series 2 Candida albicans3.12-12.53.12-12.5[6]
Candida parapsilosis3.12-12.53.12-12.5[6]
Candida pseudotropicalis3.12-12.53.12-12.5[6]
Candida stellatoidea3.12-12.53.12-12.5[6]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial and antifungal screening of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (test compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • Culture the microbial strains overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well.

  • Controls: Include wells for a positive control (broth with inoculum and standard antibiotic/antifungal), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of the antimicrobial agent that kills the microorganism.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock Compound Stock (this compound) Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Microbial_Culture Microbial Culture (Bacteria/Fungi) Inoculation Inoculation Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination MBC_MFC_Assay MBC/MFC Assay MIC_Determination->MBC_MFC_Assay

Caption: Workflow for MIC and MBC/MFC determination.

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound is yet to be elucidated. However, heterocyclic compounds containing nitrogen and sulfur often exhibit antimicrobial activity through various mechanisms. The following diagram illustrates potential targets for a novel antimicrobial agent.

Antimicrobial_Mechanisms cluster_compound Antimicrobial Agent cluster_targets Potential Cellular Targets cluster_effects Resulting Effects Thiazinane This compound Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan) Thiazinane->Cell_Wall Protein_Synthesis Protein Synthesis (Ribosomes) Thiazinane->Protein_Synthesis Nucleic_Acid Nucleic Acid Synthesis (DNA/RNA) Thiazinane->Nucleic_Acid Cell_Membrane Cell Membrane Integrity Thiazinane->Cell_Membrane Bactericidal Bactericidal Effect (Cell Death) Cell_Wall->Bactericidal Bacteriostatic Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis->Bacteriostatic Nucleic_Acid->Bactericidal Cell_Membrane->Bactericidal

Caption: Potential mechanisms of antimicrobial action.

References

Application Notes and Protocols for Developing Neuroprotective Agents from 1,3-Thiazine Spiro-Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating 1,3-thiazine spiro-derivatives as potential neuroprotective agents. The protocols outlined below detail procedures for assessing cell viability, measuring oxidative stress, and investigating the molecular mechanisms of action involving key apoptotic and cell survival signaling pathways.

Introduction

1,3-Thiazine spiro-derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including their potential as neuroprotective agents.[1][2] Neurodegenerative diseases are often characterized by neuronal loss due to mechanisms such as glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[3] Compounds that can mitigate these processes are valuable candidates for therapeutic development. The spiro-analogues of 1,3-thiazine have shown promise in blocking glutamate-induced calcium ion uptake in rat brain synaptosomes, a key event in excitotoxicity.[4] This document provides detailed protocols for the biological evaluation of these compounds and presents a framework for data analysis and interpretation.

Data Presentation

The neuroprotective efficacy of novel 1,3-thiazine spiro-derivatives can be quantified and compared using standardized in vitro assays. The following tables present illustrative data for a hypothetical series of compounds (SPIRO-THZ-01 to SPIRO-THZ-05) to demonstrate effective data presentation.

Table 1: Neuroprotective Effect of 1,3-Thiazine Spiro-Derivatives against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells (MTT Assay)

Compound IDConcentration (µM)Cell Viability (% of Control)IC50 (µM)
Control (Glutamate) -52.3 ± 3.1-
SPIRO-THZ-01 165.8 ± 4.215.2
1078.4 ± 3.9
5089.1 ± 2.8
SPIRO-THZ-02 172.1 ± 3.58.9
1085.6 ± 4.1
5094.3 ± 2.5
SPIRO-THZ-03 161.2 ± 4.822.5
1071.5 ± 3.3
5082.7 ± 3.9
SPIRO-THZ-04 175.3 ± 2.95.1
1090.1 ± 3.2
5096.8 ± 2.1
SPIRO-THZ-05 168.9 ± 4.512.8
1081.2 ± 3.7
5091.5 ± 3.0

Data are presented as mean ± SD from three independent experiments. IC50 values are calculated from dose-response curves.

Table 2: Effect of 1,3-Thiazine Spiro-Derivatives on Intracellular Reactive Oxygen Species (ROS) Levels in SH-SY5Y Cells

Compound IDConcentration (µM)ROS Levels (% of Glutamate Control)
Control (No Glutamate) -100 ± 5.2
Glutamate Control -258 ± 12.4
SPIRO-THZ-01 10185 ± 9.8
SPIRO-THZ-02 10152 ± 7.6
SPIRO-THZ-03 10210 ± 11.2
SPIRO-THZ-04 10135 ± 6.9
SPIRO-THZ-05 10168 ± 8.5

Data are presented as mean ± SD from three independent experiments. ROS levels were measured using the DCFH-DA assay.

Table 3: Modulation of Apoptotic Protein Expression by 1,3-Thiazine Spiro-Derivatives in Glutamate-Treated SH-SY5Y Cells (Western Blot Analysis)

Compound ID (10 µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)
Control (No Glutamate) 1.0 ± 0.11.0 ± 0.1
Glutamate Control 4.2 ± 0.53.8 ± 0.4
SPIRO-THZ-01 2.8 ± 0.32.5 ± 0.3
SPIRO-THZ-02 1.9 ± 0.21.7 ± 0.2
SPIRO-THZ-03 3.5 ± 0.43.2 ± 0.3
SPIRO-THZ-04 1.5 ± 0.21.3 ± 0.1
SPIRO-THZ-05 2.2 ± 0.32.0 ± 0.2

Data represent the fold change in protein expression relative to the untreated control, normalized to a loading control (e.g., β-actin). Values are mean ± SD from three independent experiments.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Thiazine Spiro-Derivatives

A general method for the synthesis of 1,3-thiazine spiro-derivatives involves the reaction of chalcones with thiourea in the presence of a base.

Materials:

  • Substituted chalcones

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Silica gel for column chromatography

  • Appropriate solvents for recrystallization

Procedure:

  • Chalcone Synthesis: Synthesize chalcones by the Claisen-Schmidt condensation of an appropriate aromatic ketone with an aromatic aldehyde in the presence of a catalytic amount of acid or base.

  • Cyclization Reaction: a. Dissolve the chalcone (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask. b. Add a catalytic amount of aqueous NaOH solution to the mixture. c. Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Neutralize the mixture with glacial acetic acid to precipitate the crude product.

  • Purification: a. Filter the crude product, wash with water, and dry. b. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate). c. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Characterize the synthesized compounds using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 2: Assessment of Neuroprotection using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cultured neuronal cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Glutamate solution

  • 1,3-Thiazine spiro-derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: a. Pre-treat the cells with various concentrations of the 1,3-thiazine spiro-derivatives for 2 hours. Include a vehicle control (DMSO). b. After pre-treatment, expose the cells to glutamate (e.g., 10 mM final concentration) for 24 hours to induce excitotoxicity. Include a control group without glutamate treatment.

  • MTT Assay: a. After the 24-hour incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Materials:

  • SH-SY5Y cells

  • DMEM

  • Glutamate solution

  • 1,3-Thiazine spiro-derivatives

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Black 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a black 96-well plate.

  • DCFH-DA Staining: a. After treatment, remove the medium and wash the cells twice with warm HBSS. b. Add 100 µL of 10 µM DCFH-DA in HBSS to each well. c. Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: a. Wash the cells twice with HBSS. b. Add 100 µL of HBSS to each well. c. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Express the fluorescence intensity as a percentage of the glutamate-treated control.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

This protocol is used to determine the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • SH-SY5Y cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis and Protein Quantification: a. Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. c. Collect the supernatants and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Wash the membrane again with TBST. b. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the neuroprotective effects of 1,3-thiazine spiro-derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Neuroprotection Assays cluster_analysis Data Analysis synthesis Synthesis of 1,3-Thiazine Spiro-Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization treatment Induce Neurotoxicity (e.g., Glutamate) + Treatment with Spiro-Derivatives characterization->treatment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ros_assay ROS Assay (Oxidative Stress) treatment->ros_assay western_blot Western Blot (Apoptosis Markers) treatment->western_blot data_analysis Quantitative Analysis (IC50, % Inhibition, Fold Change) mtt_assay->data_analysis ros_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for the development of neuroprotective 1,3-thiazine spiro-derivatives.

signaling_pathway cluster_nucleus extracellular 1,3-Thiazine Spiro-Derivative receptor Cell Surface Receptor (Putative) extracellular->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates nrf2 Nrf2 akt->nrf2 Phosphorylates & Activates bcl2 Bcl-2 akt->bcl2 Activates bax Bax akt->bax Inhibits caspase3 Caspase-3 akt->caspase3 Inhibits keap1 Keap1 keap1->nrf2 Inhibits (Ubiquitination) nucleus Nucleus nrf2->nucleus Translocates to are ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Induces Transcription neuroprotection Neuroprotection antioxidant_genes->neuroprotection bcl2->bax Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits bax->caspase3 Activates caspase3->apoptosis Executes

Caption: Proposed neuroprotective signaling pathway of 1,3-thiazine spiro-derivatives.

References

Application Notes and Protocols for the Analysis of 1,3-Thiazinane-4-Carboxylic Acid in Urine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and a validated protocol for the quantitative analysis of 1,3-thiazinane-4-carboxylic acid (TCA) in human urine. The information is intended for researchers, scientists, and drug development professionals involved in metabolomics and clinical biomarker research.

Introduction

1,3-Thiazinane-4-carboxylic acid is a cyclic sulfur-containing amino acid derivative. It is formed in vivo from the non-enzymatic condensation of homocysteine (Hcy) or its thiolactone (HTL) with formaldehyde (FA).[1][2] The presence and concentration of TCA in urine may serve as a biomarker for processes involving elevated levels of its precursors, which are associated with various physiological and pathological states. This document outlines a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the reliable identification and quantification of TCA in human urine samples.[1][3]

Formation Pathway of 1,3-Thiazinane-4-Carboxylic Acid

The formation of 1,3-thiazinane-4-carboxylic acid is a non-enzymatic reaction. Homocysteine, a sulfur-containing amino acid, reacts with formaldehyde to form the stable six-membered thiazinane ring structure of TCA.[1][4] This condensation reaction is significant as it may represent a pathway for the detoxification of formaldehyde and a metabolic route for homocysteine.

Homocysteine Homocysteine (Hcy) / Homocysteine Thiolactone (HTL) TCA 1,3-Thiazinane-4-carboxylic acid (TCA) Homocysteine->TCA + Formaldehyde Formaldehyde (FA) Formaldehyde->TCA + cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample (50 µL) add_buffer Add Tris-HCl Buffer urine_sample->add_buffer derivatization Derivatization with Isobutyl Chloroformate (IBCF) add_buffer->derivatization extraction Liquid-Liquid Extraction with Ethyl Acetate derivatization->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution evaporation->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

References

Troubleshooting & Optimization

Navigating the Synthesis of 1,3-Thiazinane-2,6-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1,3-thiazinane-2,6-dione. This valuable heterocyclic scaffold is a key component in the development of various therapeutic agents. This guide aims to address common challenges and provide actionable solutions to improve reaction yields and product purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete cyclization: The reaction may not have proceeded to completion. 2. Decomposition of starting materials or product: Reactants or the final product might be unstable under the reaction conditions. 3. Suboptimal reaction temperature: The temperature may be too low for efficient cyclization or too high, leading to degradation. 4. Incorrect stoichiometry: An improper ratio of reactants can limit the formation of the desired product. 5. Presence of impurities: Impurities in starting materials or solvents can interfere with the reaction.1. Reaction Time & Monitoring: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Temperature Control: Carefully control the reaction temperature. Consider a stepwise temperature gradient. 3. Reagent Purity: Ensure the purity of 3-mercaptopropionic acid, urea (or its derivatives), and any catalysts used. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Side Products 1. Polymerization: 3-Mercaptopropionic acid can undergo self-condensation. 2. Formation of open-chain intermediates: Incomplete cyclization can result in the isolation of the N-carbamoyl-3-mercaptopropionamide intermediate. 3. Formation of other heterocyclic systems: Depending on the reagents and conditions, alternative ring structures may form.1. Slow Addition of Reagents: Add one of the reactants dropwise to the reaction mixture to maintain a low concentration and minimize side reactions. 2. Use of a Dehydrating Agent: Employ a dehydrating agent to facilitate the intramolecular cyclization and reduce the formation of open-chain byproducts. 3. Solvent Selection: The choice of solvent can influence the reaction pathway. Experiment with different solvents to favor the desired cyclization.
Difficulty in Product Purification 1. Similar polarity of product and impurities: Co-elution during column chromatography can occur if the product and byproducts have similar polarities. 2. Product instability during purification: The target compound may degrade on silica gel or during solvent evaporation. 3. Presence of residual starting materials: Unreacted starting materials can contaminate the final product.1. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. 2. Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina) or a different elution system for column chromatography. 3. Washing: Perform aqueous washes of the crude product to remove water-soluble impurities and starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common approach involves the cyclocondensation of 3-mercaptopropionic acid with a suitable nitrogen-containing reagent, such as urea or an isocyanate derivative. The reaction typically proceeds via the formation of an N-carbamoyl-3-mercaptopropionamide intermediate, which then undergoes intramolecular cyclization.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters to optimize include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst. Careful control of these factors is crucial to favor the desired cyclization reaction and minimize the formation of side products.

Q3: What are some common side products to expect in this synthesis?

A3: Common side products can include uncyclized intermediates like N-carbamoyl-3-mercaptopropionamide, polymers formed from the self-condensation of 3-mercaptopropionic acid, and potentially other heterocyclic structures depending on the specific reaction conditions.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the product and any major side products in the reaction mixture.

Q5: What are the recommended purification techniques for this compound?

A5: Purification is typically achieved through column chromatography on silica gel or recrystallization from an appropriate solvent. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Experimental Workflow & Signaling Pathways

To aid in understanding the synthesis and potential areas for troubleshooting, the following diagrams illustrate the general synthetic pathway and a logical workflow for yield improvement.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 3-Mercaptopropionic_Acid 3-Mercaptopropionic Acid Intermediate N-Carbamoyl-3- mercaptopropionamide 3-Mercaptopropionic_Acid->Intermediate Reaction with Urea/ Isocyanate Urea Urea / Isocyanate Urea->Intermediate Cyclization Cyclization Intermediate->Cyclization Heat / Catalyst Target_Product This compound Cyclization->Target_Product Desired Pathway Side_Products Side Products Cyclization->Side_Products Undesired Pathways

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze Identify_Issue Identify Primary Issue Analyze->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Side_Products_Major Significant Side Products Identify_Issue->Side_Products_Major Multiple Spots/ Peaks Purification_Difficulty Purification Challenges Identify_Issue->Purification_Difficulty Co-elution/ Degradation Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Optimize_Stoichiometry Adjust Reactant Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Side_Products_Major->Optimize_Stoichiometry Modify_Conditions Modify Solvent or Catalyst Side_Products_Major->Modify_Conditions Optimize_Purification Change Purification Method Purification_Difficulty->Optimize_Purification End Improved Yield and Purity Optimize_Time_Temp->End Optimize_Stoichiometry->End Modify_Conditions->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

Detailed Experimental Protocol

Synthesis of this compound

Materials:

  • 3-Mercaptopropionic acid

  • Urea

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 3-mercaptopropionic acid (1 equivalent), urea (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of anhydrous toluene to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC, observing the consumption of the starting materials.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Note: This is a generalized procedure. The optimal reaction conditions (temperature, reaction time, and catalyst loading) should be determined experimentally. The yield of this reaction can be highly variable and may require significant optimization.

This technical support guide is intended to be a living document and will be updated as more specific and optimized protocols for the synthesis of this compound become available.

Technical Support Center: Optimization of 1,3-Thiazine Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1,3-thiazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for forming the 1,3-thiazine ring?

A1: A widely employed method is the cyclocondensation reaction between α,β-unsaturated ketones, commonly known as chalcones, and a binucleophilic reagent containing a sulfur and a nitrogen atom, such as thiourea or thiosemicarbazide.[1][2][3] This reaction is typically catalyzed by a base.

Q2: What are the typical catalysts and solvents used in this synthesis?

A2: Alkaline catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent such as ethanol are very common for the reaction between chalcones and thiourea.[1][2][4] Other bases like piperidine have also been reported.[4] For more modern or alternative syntheses, catalysts can range from gold complexes to phase transfer catalysts like tetrabutylammonium bromide (TBAB).[5][6][7] Acetonitrile (MeCN) has been shown to be an effective solvent in gold-catalyzed reactions.[6][7]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[3][7][8] By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel-G), you can observe the consumption of reactants and the formation of the product.[2][3]

Q4: What spectroscopic methods are used to confirm the structure of the 1,3-thiazine product?

A4: The structure of synthesized 1,3-thiazine derivatives is typically confirmed using a combination of spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[1][3][5] For instance, the appearance of new NH bands in the IR spectrum can indicate the formation of the thiazine ring.[1]

Q5: Are there any "green" or environmentally friendly methods for this synthesis?

A5: Yes, green chemistry approaches are being explored. One such method involves using a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic solvent system (e.g., dichloromethane-water), which offers mild reaction conditions and improved efficiency.[5] Microwave-induced reactions have also been reported as a green alternative, often leading to shorter reaction times.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,3-thiazine derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Purity of chalcones and thiourea is critical. 2. Ineffective Catalyst/Base: The base may be old, inactive, or used in an incorrect amount. 3. Suboptimal Reaction Temperature: The reaction may require heating (reflux) to proceed efficiently. 4. Incorrect Solvent: The chosen solvent may not be suitable for the specific reactants or catalyst system.[6][9]1. Recrystallize or purify starting materials before use. Confirm purity via melting point or spectroscopy. 2. Use a fresh batch of catalyst/base. Consider screening different bases (e.g., NaOH, KOH, Et₃N).[9] 3. If the reaction is slow at room temperature, try heating the mixture to reflux, monitoring progress by TLC.[1][3] 4. Screen different solvents. For gold-catalyzed reactions, MeCN is often preferred. For base-catalyzed reactions, ethanol is a common choice.[6][7]
Formation of Multiple Products / Side Reactions 1. Decomposition of Reactants or Product: Chalcones or the thiazine product might be unstable under strong basic conditions or high temperatures. 2. Tautomerization: 1,3-thiazine can exist in equilibrium with its 1,3-thiazinane tautomer. The isolated product may be a mixture or an unexpected isomer.[6]1. Reduce the reaction temperature or time. Use a milder base or a catalytic amount. 2. Carefully characterize the product using multiple NMR experiments. The observed tautomer can be dependent on the state of the compound (solid vs. solution).[6]
Reaction Stalls / Incomplete Conversion 1. Insufficient Catalyst: The catalytic amount may not be enough to drive the reaction to completion. 2. Reaction Time: The reaction may simply require more time to reach completion. 3. Reversibility: The reaction may be reversible under the current conditions.1. Incrementally add more catalyst while monitoring by TLC. 2. Allow the reaction to run for a longer period (e.g., extend from 3-4 hours to 6-8 hours or overnight), ensuring solvent is not lost to evaporation.[1][3] 3. After work-up, try to remove the byproducts (e.g., water) to shift the equilibrium towards the product.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the work-up solvent or co-elute with impurities during chromatography. 2. Oily Product: The product may not crystallize easily.1. For work-up, pour the reaction mixture into ice-cold water to precipitate the solid product.[3] For chromatography, screen different solvent systems (e.g., n-hexane/ethyl acetate) to achieve better separation.[7] 2. Try triturating the oil with a non-polar solvent like petroleum ether or hexane to induce solidification. Seeding with a small crystal, if available, can also help.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the screening of various catalysts and conditions for a gold-catalyzed 1,3-thiazine formation from a butynyl thiourea derivative. This data highlights how changing the catalyst, temperature, and catalyst loading can significantly impact reaction yield and time.

Table 1: Screening of Reaction Conditions for Gold-Catalyzed 1,3-Thiazine Synthesis [6][7]

EntryCatalystCat. Loading (mol %)SolventTemp (°C)Time (h)Yield (%)
1AuCl₃5MeCN602410
2IPrAuCl/AgOTf5MeCN60580
3JohnPhosAu(MeCN)SbF₆1MeCN60598
4JohnPhosAu(MeCN)SbF₆1MeCNr.t.2460
5JohnPhosAu(MeCN)SbF₆0.5MeCN60898
6JohnPhosAu(MeCN)SbF₆1Dioxane602450
7JohnPhosAu(MeCN)SbF₆1Toluene602445

Data adapted from a study on gold-catalyzed cyclization.[6][7] "r.t." denotes room temperature.

Experimental Protocols

Protocol 1: General Procedure for 1,3-Thiazine Synthesis from Chalcones and Thiourea [1]

This protocol describes a common base-catalyzed cyclization method.

  • Reactant Mixture: In a round-bottom flask, dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in ethanol (20-30 mL).

  • Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide (NaOH) to the mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 3-6 hours. The progress of the reaction should be monitored using TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The solid product that precipitates is collected by filtration, washed with cold water to remove impurities, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Gold-Catalyzed Synthesis of 1,3-Thiazines [6][7]

This protocol outlines a modern approach using a gold catalyst for the cyclization of an N-butynyl thiourea derivative.

  • Catalyst Preparation: To a solution of the gold catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 1 mol %) in acetonitrile (MeCN, 0.5 mL), add the corresponding thiourea starting material (0.1 mmol).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60 °C).

  • Monitoring: Follow the course of the reaction by TLC using a suitable eluent (e.g., n-hexane/ethyl acetate 5:5).

  • Catalyst Removal: Upon completion, remove the catalyst by passing the reaction mixture through a short plug of silica gel.

  • Isolation: Evaporate the solvent from the filtrate under vacuum to obtain the product. If necessary, further purification can be achieved by column chromatography.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate common workflows and troubleshooting logic for 1,3-thiazine synthesis.

Caption: Troubleshooting logic for addressing low product yield.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification cluster_analysis Characterization Reactants 1. Mix Chalcone & Thiourea in Solvent (e.g., Ethanol) Catalyst 2. Add Base Catalyst (e.g., NaOH) Reactants->Catalyst Reflux 3. Heat to Reflux (3-6 hours) Catalyst->Reflux TLC 4. Monitor Progress via TLC Reflux->TLC Workup 5. Cool & Pour into Ice Water TLC->Workup Reaction Complete Filter 6. Filter Solid Product Workup->Filter Purify 7. Recrystallize from Ethanol Filter->Purify Analysis 8. Spectroscopic Analysis (NMR, IR, MS) Purify->Analysis

References

Technical Support Center: Purification of 1,3-Thiazinane-2,6-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,3-Thiazinane-2,6-dione analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound analogs?

A1: Common impurities often originate from unreacted starting materials, side reactions, or degradation of the product. These can include:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-1,3-thiazin-4-one precursors.

  • Incompletely Hydrolyzed Intermediates: If the synthesis involves a hydrolysis step from an acetylated precursor, incomplete reaction can leave acetylated intermediates.[1]

  • Side-Products: Depending on the synthetic route, side-products from intermolecular condensation or rearrangement may occur.

  • Degradation Products: The this compound ring may be susceptible to hydrolysis, particularly under acidic or basic conditions used during workup and purification.

Q2: My purified this compound analog appears to be degrading over time in solution. What could be the cause and how can I prevent it?

A2: Analogs of thiazinanes have been observed to be unstable in solution, with degradation being more pronounced in the presence of air.[2] To mitigate this, it is recommended to:

  • Store purified compounds in a solid state under an inert atmosphere (e.g., argon or nitrogen).

  • Use freshly prepared solutions for analysis and further reactions.

  • Avoid prolonged storage in solution. If storage in solution is necessary, use degassed solvents and store at low temperatures.

Q3: What are the recommended starting conditions for column chromatography purification of this compound analogs?

A3: A good starting point for silica gel column chromatography is a gradient elution with a non-polar and a polar solvent. For related thiazine derivatives, a mobile phase of hexanes and ethyl acetate has been used effectively. It is advisable to start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Q4: Can I use recrystallization to purify my this compound analog?

A4: Yes, recrystallization can be an effective purification method, especially for removing minor impurities. For similar heterocyclic compounds, methanol has been used successfully.[2] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Troubleshooting Guides

Low Yield After Purification

Problem: Significant loss of product during column chromatography or recrystallization.

Possible Cause Troubleshooting Steps
Product is too polar and is irreversibly adsorbed onto the silica gel. - Use a more polar eluent or add a small percentage of a modifier like methanol or triethylamine to the mobile phase. - Consider using a different stationary phase such as alumina.
Product is co-eluting with impurities. - Optimize the mobile phase composition based on TLC analysis to achieve better separation. - Employ gradient elution for complex mixtures.
Product is degrading on the column. - Minimize the time the compound spends on the column by using flash chromatography. - Neutralize the silica gel by pre-treating it with a suitable base if the compound is acid-sensitive.
Inappropriate recrystallization solvent. - Perform small-scale solvent screening to identify a solvent that provides good recovery. - If the product "oils out," try using a solvent pair or a slower cooling rate.
Premature crystallization during hot filtration. - Use a pre-heated funnel and receiving flask. - Add a small amount of hot solvent to dissolve any crystals that form on the filter paper.
Product Purity Issues

Problem: The purified product is still contaminated with impurities as determined by analytical techniques (e.g., HPLC, NMR).

Possible Cause Troubleshooting Steps
Incomplete separation of closely related impurities. - For column chromatography, use a shallower solvent gradient or isocratic elution with the optimal mobile phase. - Consider reverse-phase chromatography if the impurities have different polarities. - For recrystallization, multiple recrystallization steps may be necessary.
Contamination from solvents or glassware. - Use high-purity solvents for all purification steps. - Ensure all glassware is thoroughly cleaned and dried.
Product degradation during purification. - As mentioned in the FAQs, thiazinane rings can be unstable. Avoid harsh pH conditions and prolonged exposure to air and light.[2]

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity according to a predetermined gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude product in the minimum amount of a hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical purity levels that can be achieved for related thiazinane compounds using quantitative NMR (qNMR), which can be a target for the purification of this compound analogs.

Compound Purification Method Purity (%) Reference
3-AmmoniopropylsulfateTrituration with Methanol97
N-Propanoyl-1,3-thiazinane-2-thioneColumn Chromatography>98.5

Visualizations

Logical Workflow for Troubleshooting Purification

purification_troubleshooting start Crude Product purity_check1 Assess Purity (TLC, HPLC, NMR) start->purity_check1 is_pure Is Purity > 98%? purity_check1->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshooting Required is_pure->troubleshoot No choose_method Choose Purification Method troubleshoot->choose_method column_chrom Column Chromatography choose_method->column_chrom Complex Mixture recrystallization Recrystallization choose_method->recrystallization Minor Impurities optimize_column Optimize Column Conditions (Solvent, Gradient) column_chrom->optimize_column optimize_recrys Optimize Recrystallization (Solvent, Temperature) recrystallization->optimize_recrys purity_check2 Assess Purity optimize_column->purity_check2 purity_check3 Assess Purity optimize_recrys->purity_check3 purity_check2->is_pure purity_check3->is_pure

Caption: A flowchart for troubleshooting the purification of this compound analogs.

Potential Degradation Pathway

degradation_pathway thiazinane_dione This compound hydrolysis Hydrolysis (H₂O, Acid/Base) thiazinane_dione->hydrolysis ring_opened Ring-Opened Product (e.g., Carboxylic Acid) hydrolysis->ring_opened

Caption: A simplified diagram illustrating the potential hydrolytic degradation of the this compound ring.

References

Common side reactions in the synthesis of 1,3-Thiazinane-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 1,3-thiazinane-2,6-dione and its derivatives. Due to the limited specific literature on this exact compound, this guide is based on established principles of organic synthesis and data from analogous heterocyclic compounds.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound, for which a plausible synthetic pathway involves the cyclization of an activated 3-mercaptopropionic acid derivative with a suitable nitrogen source.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of 3-mercaptopropionic acid. 2. Ineffective cyclization conditions. 3. Decomposition of starting materials or product.1. Ensure the activating agent (e.g., thionyl chloride, carbodiimide) is fresh and used in appropriate stoichiometry. Consider a two-step process where the activated intermediate is isolated before reaction with the nitrogen source. 2. Optimize reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields for cyclization reactions.[1] 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Ensure the reaction temperature is not excessively high to avoid thermal decomposition.
Presence of a High Molecular Weight, Insoluble Material Polymerization of 3-mercaptopropionic acid or the acyclic intermediate.[2][3]1. Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. 2. Add the activated 3-mercaptopropionic acid slowly to the reaction mixture containing the nitrogen source.
Formation of a Disulfide Byproduct Oxidation of the thiol group in 3-mercaptopropionic acid.[4][5]1. Degas solvents and run the reaction under an inert atmosphere. 2. Consider adding a mild reducing agent if compatible with other functional groups.
Product Contamination with Acyclic Intermediate Incomplete cyclization.1. Increase reaction time or temperature. 2. Use a more effective dehydrating agent or cyclization catalyst. Thionyl chloride followed by a non-nucleophilic base can be effective.[6]
Evidence of Decarboxylation (e.g., formation of ethanethiol derivatives) Excessive heat or harsh acidic/basic conditions leading to the loss of a carboxyl group.[4]1. Employ milder reaction conditions. 2. If using a protecting group strategy, choose one that can be removed under gentle conditions.
Product Hydrolysis Presence of water during the reaction or workup, leading to the opening of the dione ring.[7][8]1. Use anhydrous solvents and reagents. 2. Perform the workup under non-aqueous conditions if possible, or minimize contact with water and use a neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common strategy for synthesizing cyclic imides and related structures involves the cyclization of a dicarboxylic acid derivative. For this compound, a plausible two-step approach is the reaction of 3-mercaptopropionic acid with an N-protected amino-carbonyl compound, followed by deprotection and cyclization. A more direct, albeit potentially lower-yielding, approach could be the reaction of an activated form of 3-mercaptopropionic acid with a suitable nitrogen source that can provide the second carbonyl group.

Q2: How can I confirm the formation of the this compound ring?

A2: Spectroscopic methods are essential for structure elucidation.

  • ¹H NMR: Expect to see two characteristic triplet signals for the two methylene groups of the thiazinane ring.

  • ¹³C NMR: Look for two distinct carbonyl signals corresponding to the C2 and C6 positions of the dione.

  • IR Spectroscopy: Two distinct carbonyl stretching frequencies in the range of 1650-1800 cm⁻¹ would be indicative of the dione structure.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of this compound (C₄H₅NO₂S) would be a key indicator.

Q3: What are the key safety precautions when working with 3-mercaptopropionic acid and its derivatives?

A3: 3-Mercaptopropionic acid has a strong, unpleasant odor and is a skin and eye irritant.[4] All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can N-substituted derivatives of this compound be synthesized?

A4: Yes, N-substituted derivatives are likely more stable and potentially easier to synthesize. A common method for preparing N-substituted cyclic imides is the reaction of the corresponding dicarboxylic anhydride with a primary amine to form an amic acid, followed by cyclization.[9][10] A similar approach starting with an appropriate derivative of 3-mercaptopropionic acid and a primary amine could be employed.

Experimental Protocols

Proposed Synthesis of N-Phenyl-1,3-thiazinane-2,6-dione

This protocol is a hypothetical procedure based on established methods for the synthesis of related N-substituted cyclic imides.

Step 1: Synthesis of 3-((Carboxymethyl)thio)propanoic acid

  • To a solution of 3-mercaptopropionic acid (1 eq.) and potassium hydroxide (2 eq.) in water, add a solution of chloroacetic acid (1 eq.) in water dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Acidify the solution with concentrated HCl to pH 1-2, which should precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-((carboxymethyl)thio)propanoic acid.

Step 2: Synthesis of N-Phenyl-1,3-thiazinane-2,6-dione

  • A mixture of 3-((carboxymethyl)thio)propanoic acid (1 eq.) and aniline (1.1 eq.) in a high-boiling point solvent such as toluene or xylene is heated to reflux with a Dean-Stark apparatus to remove water.

  • Alternatively, the dicarboxylic acid can be treated with a dehydrating agent like acetic anhydride or a carbodiimide in the presence of the aniline.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-phenyl-1,3-thiazinane-2,6-dione.

Visualizations

Logical Workflow for Troubleshooting Synthesis

cluster_start Start cluster_analysis Reaction Analysis cluster_outcomes Potential Outcomes cluster_solutions Troubleshooting Steps start Initiate Synthesis of This compound analysis Analyze Crude Product (TLC, NMR, MS) start->analysis low_yield Low/No Yield analysis->low_yield Target compound absent or in low concentration polymer Polymeric Byproduct analysis->polymer Insoluble material observed disulfide Disulfide Formation analysis->disulfide Byproduct with S-S bond detected incomplete Incomplete Cyclization analysis->incomplete Acyclic intermediate detected decarboxylation Decarboxylation analysis->decarboxylation Byproduct with loss of CO2 success Successful Synthesis analysis->success Target compound is the major product sol_low_yield Optimize reaction conditions (temp, time, catalyst) low_yield->sol_low_yield sol_polymer Use high dilution Slow addition of reagents polymer->sol_polymer sol_disulfide Inert atmosphere Degas solvents disulfide->sol_disulfide sol_incomplete Increase reaction time/temp Use stronger dehydrating agent incomplete->sol_incomplete sol_decarboxylation Use milder conditions decarboxylation->sol_decarboxylation purify Purify and Characterize Product success->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Proposed Synthetic Pathway and Potential Side Reactions

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions reactant1 3-Mercaptopropionic Acid intermediate Acyclic Intermediate reactant1->intermediate + disulfide Disulfide Formation reactant1->disulfide Oxidation reactant2 Nitrogen Source (e.g., N-Carbonyl Synthon) reactant2->intermediate product This compound intermediate->product Cyclization (-H₂O) polymer Polymerization intermediate->polymer Intermolecular Reaction decarboxylation Decarboxylation product->decarboxylation Heat/Harsh Conditions

Caption: Proposed synthesis of this compound and potential side reactions.

References

Troubleshooting ring-opening reactions of 1,3-Thiazinane-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ring-opening reactions of 1,3-thiazinane-2,6-dione and its derivatives.

Troubleshooting Guides

Issue 1: Low or No Conversion During Ring-Opening

Question: I am attempting a nucleophilic ring-opening of my N-substituted this compound with a primary amine (aminolysis) or via hydrolysis, but I am observing very low to no conversion of my starting material. What are the potential causes and solutions?

Answer:

Low or no conversion in ring-opening reactions of 1,3-thiazinane-2,6-diones can stem from several factors related to reaction conditions and reagent stability. The molecule has two electrophilic sites: the C2 carbonyl (part of a thiolactone) and the C6 carbonyl (part of a lactam). The thiolactone is generally more reactive than the lactam.

Possible Causes & Troubleshooting Steps:

  • Insufficient Nucleophilicity: The chosen nucleophile (amine or water) may not be strong enough under the reaction conditions.

    • For Aminolysis:

      • Increase Basicity: Switch to a more basic amine or add a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.

      • Catalysis: The reaction can be amine-assisted, where a second molecule of the amine acts as a base. Ensure you are using a sufficient concentration of your amine nucleophile.

    • For Hydrolysis:

      • Adjust pH: Hydrolysis is often slow at neutral pH. For base-catalyzed hydrolysis, consider using mild bases like lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃). For acid-catalyzed hydrolysis, mild acids like dilute HCl or acetic acid can be effective. Be aware that harsh basic or acidic conditions can lead to side reactions.

  • Steric Hindrance: Bulky substituents on the nitrogen of the thiazinane ring or on the nucleophile can sterically hinder the approach to the carbonyl carbons.

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor for decomposition.

    • Use a Less Hindered Nucleophile: If possible, select a smaller nucleophile.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates.

    • Polar Aprotic Solvents: For aminolysis, polar aprotic solvents like THF, DMF, or acetonitrile are often suitable as they can solvate the reactants without interfering with the nucleophile.

    • Protic Solvents: For hydrolysis, aqueous or mixed aqueous/organic solvent systems are necessary.

  • Low Reagent Concentration: The reaction may be concentration-dependent.

    • Increase Concentration: Try running the reaction at a higher molar concentration of the nucleophile. Studies on thiolactone aminolysis show that the reaction is first-order with respect to the amine concentration.[1]

Issue 2: Formation of Multiple Products and Side Reactions

Question: My ring-opening reaction of this compound is yielding a complex mixture of products, including some that I cannot identify. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common issue, often arising from the bifunctional nature of the starting material and the ring-opened product, as well as potential instability under certain conditions.

Common Side Reactions and Mitigation Strategies:

  • Polymerization: The ring-opened product is a thiol-amide. The thiol group of one molecule can potentially react with the starting material or another intermediate, leading to disulfide polymers or other oligomers. This is particularly problematic under basic conditions which can deprotonate the thiol, forming a thiolate.

    • Control pH: Avoid strongly basic conditions. Maintain a pH that is high enough for nucleophilic attack but not so high that it leads to significant thiolate formation.

    • Use a Thiol Protecting Group (if applicable): In a multi-step synthesis, consider protecting the thiol after ring-opening if further reactions are planned.

    • Work-up Conditions: During work-up, acidification can help to protonate the thiol and minimize disulfide formation.

  • Diketopiperazine Formation: In the case of N-unsubstituted or N-acyl homocysteine thiolactones (a related structure), intermolecular acylation can lead to the formation of stable 2,5-diketopiperazine structures, especially under alkaline conditions.[2]

    • Dilution: Running the reaction at high dilution can favor the intramolecular ring-opening over intermolecular side reactions.

    • Controlled Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Cleavage of N-Substituent: If using an N-acyl-1,3-thiazinane-2,6-dione, harsh basic conditions (e.g., strong hydroxides) can lead to the cleavage of the N-acyl group in addition to ring-opening.

    • Milder Base: Use milder bases like LiOH, which has been shown to be effective for the selective cleavage of N-acyl glutarimides.[3][4][5][6]

  • Epimerization: If there are chiral centers in the molecule, basic or acidic conditions can lead to epimerization.

    • Milder Conditions: Use the mildest possible conditions (temperature, pH) to achieve the desired transformation.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.

Frequently Asked Questions (FAQs)

Q1: Which carbonyl group of this compound is more reactive towards nucleophiles?

A1: The C2 carbonyl, which is part of the thiolactone, is generally more reactive than the C6 carbonyl of the lactam. Thioesters are more electrophilic and better leaving groups (thiolates) than their corresponding esters and amides. Therefore, nucleophilic attack will preferentially occur at the C2 position, leading to the opening of the thiolactone ring to yield an N-acyl-3-mercaptopropionamide derivative.

Q2: What are the expected products of hydrolysis and aminolysis?

A2:

  • Hydrolysis: The expected product is the corresponding N-substituted-3-mercaptopropionic acid.

  • Aminolysis: The expected product is the N,N'-disubstituted-3-mercaptopropionamide.

Q3: How can I monitor the progress of the ring-opening reaction?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the more polar ring-opened product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reverse-phase HPLC can be used to track the concentrations of the reactant and product(s) over time.[7][8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the expected ring-opened product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product after purification.

Q4: My purified ring-opened product seems to be degrading over time. What is the cause and how can I improve its stability?

A4: The free thiol group in the ring-opened product is susceptible to air oxidation, which can lead to the formation of disulfides.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.

  • Degassed Solvents: If storing in solution, use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some applications, the addition of a small amount of an antioxidant may be considered, but this is application-dependent.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis

This protocol is adapted from methods used for the hydrolysis of related cyclic imides and thiolactones.[3][4][5][6]

  • Dissolution: Dissolve the N-substituted this compound (1.0 eq) in a suitable solvent mixture such as THF/water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a solution of lithium hydroxide (LiOH) (2.0 eq) in water dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with dilute HCl (e.g., 1 M) to a pH of ~3-4.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ring-opened product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

ParameterRecommended ConditionNotes
Base LiOHA mild base that can provide selectivity.
Equivalents of Base 2.0Ensures complete reaction.
Solvent THF/WaterA common mixture for solubility.
Temperature 0 °C to Room TemperatureStart cold to control exothermicity.
Reaction Time 1-6 hoursMonitor by TLC/HPLC.
Protocol 2: General Procedure for Aminolysis

This protocol is based on general procedures for the aminolysis of thiolactones.[9][10][11]

  • Dissolution: Dissolve the N-substituted this compound (1.0 eq) in a dry, polar aprotic solvent (e.g., THF or acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Nucleophile Addition: Add the primary amine (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish. Monitor the reaction by TLC or HPLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., saturated NH₄Cl solution) to remove excess amine, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Nucleophile Primary AmineSecondary amines may react slower.
Equivalents of Amine 1.5 - 2.0Excess amine can assist in catalysis.
Solvent THF, AcetonitrileDry, polar aprotic solvents are preferred.
Temperature Room Temperature to 50 °CDependent on substrate reactivity.
Reaction Time 2-24 hoursMonitor by TLC/HPLC.

Visualizations

Troubleshooting_Workflow start Start: Low/No Conversion check_nucleophile Check Nucleophile Strength and Sterics start->check_nucleophile check_conditions Review Reaction Conditions (Temp, Solvent, Conc.) start->check_conditions side_reactions Investigate for Side Reactions start->side_reactions nucleophile_sol Solution: - Use stronger/less hindered nucleophile - Add non-nucleophilic base - Adjust pH for hydrolysis check_nucleophile->nucleophile_sol conditions_sol Solution: - Increase temperature cautiously - Change to appropriate solvent - Increase reagent concentration check_conditions->conditions_sol polymerization Polymerization/Disulfide Formation? side_reactions->polymerization Yes decomposition Decomposition of Starting Material? side_reactions->decomposition Yes end Successful Ring Opening nucleophile_sol->end conditions_sol->end polymerization_sol Solution: - Control pH carefully - Run at high dilution - Use degassed solvents polymerization->polymerization_sol decomposition_sol Solution: - Use milder reaction conditions - Shorter reaction time decomposition->decomposition_sol polymerization_sol->end decomposition_sol->end

Caption: Troubleshooting workflow for low conversion in ring-opening reactions.

Ring_Opening_Mechanism reactant This compound R-N(C=O)CH₂CH₂S(C=O) intermediate Tetrahedral Intermediate R-N(C=O)CH₂CH₂S-C(O⁻)(Nu-H) reactant:f1->intermediate:f0 Nucleophilic Attack at C2 nucleophile Nucleophile (Nu-H) e.g., R'-NH₂ or H₂O nucleophile->reactant:f1 product { Ring-Opened Product |  R-N(C=O)CH₂CH₂SH + Nu-C=O} intermediate:f1->product:f0 Ring Opening (S-C bond cleavage)

Caption: Generalized mechanism of nucleophilic ring-opening at the C2 position.

References

Addressing stability issues of 1,3-Thiazinane-2,6-dione in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Thiazinane-2,6-dione in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Lower-Than-Expected Assay Results

Question: My quantitative analysis (e.g., HPLC, NMR) shows variable or lower-than-expected concentrations of this compound shortly after preparing my solutions. What could be the cause?

Answer: This issue is often indicative of compound degradation. This compound contains a thioester-like linkage and two carbonyl groups, making it susceptible to hydrolysis, particularly in aqueous solutions. The rate of degradation is highly dependent on the pH and temperature of the solution.

Troubleshooting Steps:

  • pH Verification: Immediately measure the pH of your solution. The stability of this compound is significantly influenced by pH. It is generally more stable in acidic to neutral conditions.

  • Solvent and Buffer Selection:

    • If possible, prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF and store them at low temperatures (-20°C or -80°C).

    • For aqueous working solutions, use a buffered system to maintain a stable pH, preferably between 4 and 6. Avoid basic buffers (pH > 7.5) as they can significantly accelerate hydrolysis.

  • Temperature Control: Perform all manipulations, including solution preparation and analysis, at low temperatures (e.g., on ice) to minimize thermal degradation.

  • Freshness of Solutions: Prepare aqueous solutions of this compound immediately before use. Avoid storing aqueous solutions for extended periods.

  • Analytical Method Check: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact compound from its degradation products.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Question: I am observing new, unidentified peaks in my HPLC chromatogram when analyzing solutions of this compound that have been stored for some time. What are these peaks?

Answer: The appearance of new peaks strongly suggests the formation of degradation products. The primary degradation pathway for this compound in aqueous solution is likely hydrolysis of the thioester bond, leading to the opening of the thiazinane ring.

Potential Degradation Pathway:

This compound This compound Hydrolyzed Product Hydrolyzed Product This compound->Hydrolyzed Product H2O (pH dependent)

Caption: Predicted hydrolytic degradation of this compound.

Troubleshooting and Identification Steps:

  • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. This involves intentionally degrading the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • LC-MS Analysis: Analyze the degraded samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks and aid in their structural elucidation.

  • Optimize HPLC Method: Adjust your HPLC method to ensure baseline separation of the parent compound and all major degradation products. This is crucial for accurate quantification and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: The solid form of this compound is expected to be relatively stable. However, to minimize potential degradation from atmospheric moisture, it is recommended to store it in a tightly sealed container in a desiccator at 2-8°C. For long-term storage, keeping it at -20°C is advisable.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly pH-dependent. It is most stable in acidic to neutral pH ranges (pH 4-6). In basic conditions (pH > 7.5), the rate of hydrolysis increases significantly, leading to rapid degradation.

Q3: Can I use phosphate-buffered saline (PBS) at pH 7.4 for my experiments?

A3: While PBS is a common biological buffer, a pH of 7.4 may lead to noticeable degradation of this compound over several hours. If your experimental timeline is short (e.g., less than an hour) and the solution is kept cold, it might be acceptable. However, for longer experiments, consider using a buffer with a lower pH if your experimental system allows it, or prepare the solution immediately before use and minimize the incubation time.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product is likely the ring-opened carboxylic acid resulting from the hydrolysis of the internal thioester bond. Under more extreme conditions, further degradation of this initial product may occur.

Data Presentation

The following tables summarize hypothetical, yet chemically plausible, stability data for this compound to illustrate its potential stability profile.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.0> 48< 0.014
5.0360.019
7.480.087
9.01.50.462

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.4

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
4240.029
2580.087
3730.231

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL stock solution in ACN or DMSO Working_Solutions Dilute stock to 100 µg/mL in respective stress media Stock_Solution->Working_Solutions Acid 0.1 M HCl, 60°C, 4h Base 0.1 M NaOH, RT, 1h Oxidation 3% H2O2, RT, 8h Thermal 60°C in solution, 24h Photolytic ICH Q1B conditions Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Dilute Dilute to analytical concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC_Analysis Analyze by stability-indicating HPLC-UV/DAD method Dilute->HPLC_Analysis LCMS_Analysis Analyze by LC-MS for peak identification HPLC_Analysis->LCMS_Analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.

    • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in water) to light conditions as specified in ICH guideline Q1B.

  • Sample Preparation for Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • For identification of degradation products, analyze the samples by LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

HPLC_System HPLC System Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm) Mobile_Phase Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile HPLC_System->Mobile_Phase Gradient_Elution Gradient Elution 0-2 min: 5% B 2-15 min: 5-95% B 15-18 min: 95% B 18-20 min: 5% B Mobile_Phase->Gradient_Elution Detection Detection UV/DAD at 254 nm Gradient_Elution->Detection

Caption: Key parameters for a stability-indicating HPLC method.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV/DAD at a suitable wavelength (e.g., 254 nm).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The gradient may need to be optimized to achieve adequate separation of all degradation products.

Methods for increasing the solubility of 1,3-Thiazinane-2,6-dione derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,3-Thiazinane-2,6-dione Derivatives

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility enhancement of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit low aqueous solubility?

Poor aqueous solubility is a common challenge for many heterocyclic compounds, including this compound derivatives. This is often attributed to a combination of factors such as high crystal lattice energy, which makes it difficult for solvent molecules to break apart the crystal structure, and high lipophilicity ("grease-ball" characteristics).[1] These properties are common in complex molecules developed through modern drug discovery programs.[2]

Q2: What are the primary strategies for increasing the solubility of these compounds?

Strategies can be broadly categorized into three main approaches:

  • Physical Modifications: These methods alter the physical properties of the drug particles without changing the chemical structure. Key techniques include particle size reduction (micronization, nanonization) and creating amorphous solid dispersions.[1][3][4]

  • Chemical Modifications: This involves altering the molecule itself to be more soluble. Common methods include salt formation for ionizable compounds or creating a more soluble prodrug that converts to the active compound in the body.[3][5][6]

  • Formulation-Based Approaches: These methods involve the use of excipients to increase solubility. Examples include using co-solvents, forming inclusion complexes with cyclodextrins, and developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7][8][9]

Q3: Is adjusting the pH a viable first step to improve solubility?

Yes, for derivatives with ionizable functional groups, pH adjustment is often the simplest and most direct method to try first.[9][10] By changing the pH of the solution, you can ionize the molecule, which typically increases its affinity for aqueous media. However, this method has potential drawbacks, including the risk of the compound precipitating upon dilution into a medium with a different pH (e.g., physiological pH) and the possibility of chemical degradation if the compound is unstable at the required pH.[10][11]

Q4: What is a prodrug approach, and is it suitable for my derivatives?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires biotransformation within the body to release the active drug.[5][12] This approach is highly suitable for enhancing solubility by attaching polar, water-solubilizing promoieties, such as phosphates, amino acids, or sugars, to the parent this compound structure.[5][13] This chemical modification can lead to a dramatic increase in aqueous solubility, making the compound more suitable for oral or parenteral administration.[6][13]

Q5: When should I consider using nanotechnology-based methods?

Nanotechnology should be considered when simpler methods are insufficient or for compounds classified as BCS Class II or IV (low solubility).[14] Reducing the particle size to the nanometer scale (nanonization) dramatically increases the surface area-to-volume ratio, which significantly enhances the dissolution rate.[8][15] Nanoformulations, such as nanosuspensions or solid lipid nanoparticles, are powerful tools for overcoming significant solubility challenges and improving bioavailability.[16][17][18]

Troubleshooting Guides

Problem 1: My compound dissolves in a co-solvent system but precipitates immediately upon dilution with an aqueous buffer.

  • Likely Cause: This is a common issue known as "fall-out" or precipitation upon dilution. The drug's concentration in the initial co-solvent mixture is high, but when diluted, the solvent's solubilizing capacity decreases, and the drug concentration exceeds its solubility limit in the final aqueous medium, causing it to crash out of solution.[9][10]

  • Troubleshooting Workflow:

G start Precipitation Observed Upon Dilution check_precipitate Is the precipitate crystalline or amorphous? start->check_precipitate strategy1 Modify Co-Solvent System (e.g., add surfactant, change solvent ratio) check_precipitate->strategy1 Initial Step strategy2 Incorporate Precipitation Inhibitor (e.g., HPMC, PVP) to create a supersaturated system strategy1->strategy2 If precipitation persists strategy3 Use Cyclodextrin Complexation to encapsulate the drug strategy2->strategy3 If instability remains strategy4 Consider Advanced Formulation (e.g., Nanosuspension, Prodrug) strategy3->strategy4 For persistent issues end Solubility Issue Resolved strategy4->end

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: I used micronization to reduce particle size, but the dissolution rate did not improve as expected.

  • Likely Cause: While micronization increases the surface area, it can also lead to particle agglomeration due to high surface energy. These agglomerates behave like larger particles, effectively reducing the available surface area for dissolution.[4] Furthermore, micronization enhances the rate of dissolution but does not alter the compound's equilibrium solubility.[3]

  • Solutions:

    • Prevent Agglomeration: Incorporate wetting agents or surface-active stabilizers into your formulation. These excipients adsorb to the particle surface, reducing surface energy and preventing particles from sticking together.[1]

    • Optimize Milling Process: Consider wet media milling instead of dry milling. Milling in a liquid medium containing stabilizers can be more effective at preventing agglomeration during the size reduction process.[1]

    • Advance to Nanonization: If micronization is insufficient, proceeding to nanonization via techniques like high-pressure homogenization or media milling can provide a much more significant increase in surface area and may also increase saturation solubility, leading to a markedly improved dissolution rate.[4]

Data Presentation: Comparison of Solubility Enhancement Techniques

The selection of an appropriate method depends on the physicochemical properties of the specific this compound derivative and the desired dosage form characteristics.

Table 1: Comparison of Physical Modification Techniques

TechniquePrincipleKey AdvantagesKey Disadvantages
Micronization Particle size reduction to the micron range (~2-5 µm) increases surface area, enhancing dissolution rate.[3][7][19]Simple, established technology.[3]Does not increase equilibrium solubility; risk of particle agglomeration.[3][4]
Nanonization Particle size reduction to the nanometer range (<1000 nm) drastically increases surface area and can increase saturation solubility.[4]Significant increase in dissolution velocity and bioavailability; suitable for BCS Class II/IV drugs.[1][14]More complex processing; potential for physical instability (crystal growth) requires stabilizers.[1][17]
Solid Dispersion The drug is dispersed in an amorphous state within a hydrophilic carrier matrix (e.g., polymers).[8][16]Greatly enhances dissolution by preventing crystallization and maintaining the drug in a high-energy amorphous form.[2]Amorphous form is thermodynamically unstable and can recrystallize over time, affecting stability.[17]

Table 2: Comparison of Chemical Modification & Formulation Strategies

TechniquePrincipleKey AdvantagesKey Disadvantages
pH Adjustment Utilizes the ionizable nature of a drug to increase solubility in aqueous media by forming a salt in-situ.[9][10]Simple and cost-effective to formulate and analyze.[10]Risk of precipitation on dilution; potential for chemical instability at extreme pHs.[10]
Prodrug Approach A bioreversible chemical modification where a hydrophilic promoiety is attached to the parent drug.[5][6]Can dramatically increase aqueous solubility (100-fold or more); allows for targeted delivery.[5]Requires chemical synthesis and validation of cleavage in-vivo; can alter pharmacology if not designed properly.[17]
Cyclodextrin Complexation The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.[20][21]High efficiency in solubilizing non-polar molecules; can also enhance stability.[22][23]Can be expensive; potential for nephrotoxicity with some cyclodextrins at high concentrations.[2]
Co-solvency A water-miscible organic solvent (co-solvent) in which the drug is soluble is added to the aqueous system to increase overall solubility.[9][10]Simple to formulate and widely used, especially for liquid dosage forms.[9][10]High concentrations of co-solvents may be toxic; risk of precipitation upon dilution.[9]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare solid drug-cyclodextrin complexes.

  • Molar Ratio Selection: Determine the optimal molar ratio of the this compound derivative to β-cyclodextrin (or a more soluble derivative like HP-β-CD). A 1:1 ratio is a common starting point.

  • Mixing: Accurately weigh the drug and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to the powder mixture to form a thick, consistent paste.

  • Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes. During this process, the drug molecule will enter the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until all solvent has evaporated and a constant weight is achieved. Alternatively, the paste can be freeze-dried.[2]

  • Sieving: Gently pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Fourier-Transform Infrared Spectroscopy (FTIR).

G cluster_0 Cyclodextrin Complexation Workflow A 1. Weigh Drug and Cyclodextrin (e.g., 1:1 molar ratio) B 2. Place in Mortar and Add Small Amount of Solvent A->B C 3. Knead into a Thick Paste (30-60 min) B->C D 4. Dry the Paste (Oven or Freeze-Dryer) C->D E 5. Pulverize and Sieve the Dried Product D->E F 6. Characterize to Confirm Inclusion Complex Formation E->F

Caption: Experimental workflow for cyclodextrin complexation.

Protocol 2: General Strategy for Solubility Enhancement Investigation

This logical flow diagram outlines a systematic approach to tackling solubility issues with a new this compound derivative.

G cluster_methods Solubility Enhancement Methods start New this compound Derivative with Poor Solubility char Characterize Physicochemical Properties (pKa, LogP, Crystal Form) start->char tier1 Tier 1: Simple Methods - pH Adjustment - Co-solvents char->tier1 decision1 Sufficiently Soluble? tier1->decision1 tier2 Tier 2: Intermediate Methods - Particle Size Reduction - Solid Dispersions - Cyclodextrin Complexation decision2 Sufficiently Soluble? tier2->decision2 tier3 Tier 3: Advanced Methods - Nanonization - Prodrug Synthesis - Lipid-Based Formulations end Optimized Formulation Achieved tier3->end decision1->tier2 No decision1->end Yes decision2->tier3 No decision2->end Yes

Caption: Systematic approach to solubility enhancement.

References

Strategies to Avoid By-product Formation in Thiazinane Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiazinane derivatives, the formation of by-products is a common challenge that can complicate purification, reduce yields, and impact the overall efficiency of the synthetic route. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize or eliminate the formation of unwanted side products in your thiazinane synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the multicomponent synthesis of 1,3-thiazinan-4-ones?

A1: In the widely used three-component reaction between an amine, an aldehyde, and 3-mercaptopropionic acid to form 1,3-thiazinan-4-ones, the principal by-products arise from competing side reactions. One of the most common is the formation of Michael adducts, where the thiol group of 3-mercaptopropionic acid adds to the α,β-unsaturated carbonyl intermediate (formed from the aldehyde and amine) without subsequent cyclization. Another potential by-product is the formation of a dithiane, which can occur through the reaction of the aldehyde with two molecules of the thiol-containing reactant.

Q2: How can I minimize the formation of Michael adducts?

A2: The formation of the Michael adduct is often favored by reaction conditions that do not sufficiently promote the final intramolecular cyclization step. To minimize this by-product, consider the following strategies:

  • Choice of Catalyst: The use of dehydrating agents or coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the final ring closure by activating the carboxylic acid.

  • Reaction Temperature: In some cases, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the cyclization step, thus favoring the formation of the desired thiazinane over the Michael adduct. However, this should be optimized as excessively high temperatures can lead to degradation.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are often preferred as they do not interfere with the intermediates.

Q3: What leads to the formation of dithianes and how can it be prevented?

A3: Dithiane by-products are typically formed from the reaction of one molecule of the aldehyde with two molecules of 3-mercaptopropionic acid. This is more likely to occur if the concentration of the thiol is high relative to the other reactants or if the reaction conditions favor acetal formation. To prevent this:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Ensure that the aldehyde is not the limiting reagent in a way that leaves excess thiol available for dithiane formation.

  • Order of Addition: Adding the 3-mercaptopropionic acid slowly to the reaction mixture containing the pre-formed imine (from the amine and aldehyde) can help to favor the desired reaction pathway over dithiane formation.

Q4: In the synthesis of 1,3-thiazines from chalcones and thiourea, what are the typical by-products?

A4: The reaction of chalcones (α,β-unsaturated ketones) with thiourea can sometimes lead to the formation of pyrimidine-2-thione derivatives as by-products.[1] This occurs through an alternative cyclization pathway. The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization.

Q5: Are there any "green" synthesis strategies that can help reduce by-product formation?

A5: Yes, several green chemistry approaches have been shown to improve the efficiency and reduce by-products in thiazinane synthesis.[2] These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction rate and improve yields, sometimes reducing the formation of side products by minimizing reaction times.

  • Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates and yields.

  • Solvent-Free Reactions: Performing the reaction under solvent-free conditions can be a highly efficient and environmentally friendly approach that can minimize side reactions.

Troubleshooting Guides

Problem 1: Low yield of 1,3-thiazinan-4-one with a significant amount of an uncyclized Michael adduct.
Potential Cause Troubleshooting Strategy
Inefficient cyclizationAdd a coupling agent such as DCC or EDC to the reaction mixture to promote the final ring-closing step.
Suboptimal reaction temperatureGradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS to find the optimal temperature for cyclization without causing degradation.
Inappropriate solventIf using a protic solvent, switch to an aprotic solvent like THF or toluene to avoid interference with the reaction intermediates.
Problem 2: Formation of a significant amount of a high molecular weight by-product, suspected to be a dithiane.
Potential Cause Troubleshooting Strategy
Incorrect stoichiometryRe-evaluate and precisely measure the molar ratios of the reactants. Ensure a 1:1:1 ratio of amine, aldehyde, and 3-mercaptopropionic acid.
Order of addition favors side reactionModify the experimental protocol to add the 3-mercaptopropionic acid dropwise to a pre-stirred mixture of the amine and aldehyde. This can favor the formation of the thiazinane over the dithiane.
Problem 3: In the synthesis of 1,4-benzothiazine from 2-aminothiophenol, multiple unidentified by-products are observed.
Potential Cause Troubleshooting Strategy
Oxidation of 2-aminothiophenol2-Aminothiophenol is susceptible to oxidation to the corresponding disulfide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use freshly purified 2-aminothiophenol.
Competing side reactions with the other reactantThe nature of the second reactant is crucial. For example, when reacting with α-haloketones, ensure the reaction conditions do not favor self-condensation of the ketone. When using epoxides, be aware of potential polymerization of the epoxide.[3]
Catalyst-induced side reactionsIf using a catalyst, ensure it is selective for the desired transformation. Some catalysts may promote unwanted side reactions. A catalyst-free approach or a milder catalyst might be beneficial.

Experimental Protocols

Key Experiment: One-Pot Synthesis of 2-Aryl-3-alkyl-1,3-thiazinan-4-ones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • 3-Mercaptopropionic acid (1.0 mmol)

  • Dicyclohexylcarbodiimide (DCC) (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, stir the mixture at room temperature for 30 minutes.

  • To this mixture, add a solution of 3-mercaptopropionic acid (1.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add a solution of DCC (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the precipitate with a small amount of cold THF.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

Table 1: Effect of Catalyst on the Yield of 1,3-Thiazinan-4-one

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield of Thiazinane (%)Yield of Michael Adduct (%)
1NoneToluene80124535
2DCC (1.1)THFRT685<5
3EDC (1.2)DCMRT882<5
4p-TSA (0.1)Toluene110106025

Note: The data presented in this table is illustrative and based on general observations in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Byproduct_Formation_Thiazinane_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine Amine Imine Imine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Dithiane By-product: Dithiane Aldehyde->Dithiane Thiol 3-Mercaptopropionic Acid Michael_Acceptor α,β-Unsaturated Intermediate Thiol->Michael_Acceptor Michael Addition Thiol->Dithiane 2 equivalents Imine->Michael_Acceptor Thiazinane Desired Thiazinane Michael_Acceptor->Thiazinane Intramolecular Cyclization Michael_Adduct By-product: Michael Adduct Michael_Acceptor->Michael_Adduct Incomplete Reaction

Caption: Reaction pathway for 1,3-thiazinan-4-one synthesis showing the formation of common by-products.

Caption: A troubleshooting workflow for addressing by-product formation in thiazinane synthesis.

References

Protocol for scaling up the synthesis of 1,3-Thiazinane-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 1,3-Thiazinane-2,6-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound and its derivatives can be approached through several routes. A common strategy involves the cyclization of a suitable precursor containing the required carbon, nitrogen, and sulfur backbone. For instance, the reaction of β-propiolactone derivatives with thiourea can yield 1,3-thiazinan-4-ones, which could potentially be further oxidized or modified to the 2,6-dione.[1] Another approach involves the reaction of 3-bromopropionyl chloride with appropriate sulfur and nitrogen-containing starting materials.[1]

Q2: Are there established protocols for scaling up the synthesis of 1,3-thiazine derivatives?

A2: While a specific, publicly available protocol for the large-scale synthesis of this compound is not extensively documented, general principles for scaling up heterocyclic compound synthesis are applicable. These include moving from chromatographic purification to crystallization or distillation, ensuring efficient heat transfer, and carefully managing reagent addition rates.[2] For the related compound, 1,3-thiazinane-2-thione, a detailed synthesis has been described which can be adapted for scale-up considerations.[3]

Q3: What are the key safety precautions to consider during the synthesis?

A3: A thorough hazard analysis and risk assessment should be conducted before performing any reaction, especially on a larger scale.[3] Many reagents used in heterocyclic synthesis can be toxic, flammable, or corrosive. For example, reagents like chlorosulfonic acid are highly corrosive and react violently with water.[3] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions leading to byproducts. - Product loss during workup or purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction temperature and time. - Control the rate of reagent addition to minimize side reactions. - Use alternative purification methods such as recrystallization instead of column chromatography for better recovery at scale.[2]
Impure Product - Presence of unreacted starting materials. - Formation of side products. - Inefficient purification.- Adjust the stoichiometry of reactants. - Optimize reaction conditions (temperature, solvent) to disfavor side product formation. - Employ trituration with a suitable solvent to remove impurities before final purification.[3] - If recrystallization is used, screen different solvent systems to achieve optimal purity.
Difficulty with Product Isolation - Product is an oil or does not precipitate. - Product is too soluble in the workup solvents.- If the product is an oil, try triturating with a non-polar solvent to induce solidification. - During workup, adjust the pH or use a different extraction solvent. - If the product is a salt, neutralize it before extraction.
Exothermic Reaction Difficult to Control at Scale - Poor heat dissipation in a large reactor.- Use a reactor with a jacket for better temperature control. - Add reactive reagents dropwise or in portions, monitoring the internal temperature closely.[3] - Dilute the reaction mixture.
Stirring Issues at Scale - Formation of a thick precipitate or slurry.- Use a mechanical stirrer with sufficient torque. - Increase the solvent volume to improve slurry mobility.

Experimental Protocol: Scaled-up Synthesis of this compound (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of similar compounds and is intended for experienced researchers. Optimization will be necessary.

Reaction Scheme: A potential synthetic route could involve the reaction of 3-mercaptopropionic acid with an appropriate isocyanate derivative, followed by cyclization.

Materials and Equipment:

  • Jacketed glass reactor (5L) with overhead mechanical stirrer, temperature probe, and addition funnel

  • 3-mercaptopropionic acid

  • Chlorosulfonyl isocyanate (or a suitable equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reactor Setup: Assemble the 5L jacketed reactor under a nitrogen atmosphere. Ensure the overhead stirrer, temperature probe, and addition funnel are securely fitted.

  • Reagent Preparation: In the reactor, dissolve 3-mercaptopropionic acid (1.0 eq) in anhydrous dichloromethane (3 L). Cool the solution to 0-5 °C using a circulating chiller connected to the reactor jacket.

  • Reaction: Slowly add chlorosulfonyl isocyanate (1.05 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Drying: Dry the purified solid product under vacuum to a constant weight.

Quantitative Data Summary

The following tables present hypothetical data for small-scale versus scaled-up synthesis to illustrate potential changes.

Table 1: Reaction Parameters

ParameterLab Scale (10g)Pilot Scale (1kg)
3-mercaptopropionic acid 10 g1 kg
Chlorosulfonyl isocyanate ~13.4 g~1.34 kg
Solvent Volume 300 mL30 L
Addition Time 15-20 min1-2 hours
Reaction Time 2-4 hours4-8 hours
Typical Yield 75-85%70-80%

Table 2: Purification Data

ParameterLab Scale (10g)Pilot Scale (1kg)
Purification Method Column ChromatographyRecrystallization
Solvent for Recrystallization N/AEthanol/Water
Purity (post-purification) >98%>97%
Recovery from Purification ~80%~90%

Experimental Workflow Diagram

experimental_workflow A Reactor Setup (5L Jacketed Reactor, N2 atmosphere) B Reagent Charging (Dissolve 3-mercaptopropionic acid in DCM) A->B C Cooling (0-5 °C) B->C D Controlled Addition (Add Chlorosulfonyl Isocyanate dropwise) C->D E Reaction (Stir at RT, monitor by TLC/LC-MS) D->E F Quenching (Cool to 0-5 °C, add NaHCO3 soln.) E->F G Extraction (Separate layers, extract aqueous phase) F->G H Drying & Concentration (Dry with MgSO4, rotary evaporation) G->H I Purification (Recrystallization) H->I J Final Product (Dry under vacuum) I->J

Caption: Workflow for the scaled-up synthesis of this compound.

References

Refining analytical techniques for 1,3-Thiazinane-2,6-dione characterization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical techniques for the characterization of 1,3-Thiazinane-2,6-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for structural confirmation and purity assessment of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. For determining the solid-state structure, X-ray crystallography is the definitive method.

Q2: My compound appears to be degrading in solution during analysis. Is this common?

A2: Yes, some thiazinane derivatives can exhibit instability in solution, especially in the presence of air or in crude mixtures.[1] It is recommended to use fresh solutions for analysis, work under an inert atmosphere (e.g., nitrogen or argon) if possible, and store samples at low temperatures.

Q3: What are the expected spectroscopic features for a 1,3-thiazinane ring system?

A3: In ¹H NMR, you can expect to see signals for the methylene protons on the heterocyclic ring. In ¹³C NMR, the carbonyl carbons (C2 and C6) will appear as downfield signals, while the methylene carbons adjacent to the nitrogen and sulfur atoms will have distinct chemical shifts. The IR spectrum should show characteristic carbonyl (C=O) stretching frequencies.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H or ¹³C NMR spectrum shows unexpected peaks or significant peak broadening. What are the potential causes?

A: Unexpected signals or peak broadening in the NMR spectrum of this compound can arise from several factors. This troubleshooting workflow can help diagnose the issue.

start Unexpected NMR Results (Broad Peaks / Extra Signals) check_purity 1. Check Sample Purity via HPLC or TLC start->check_purity check_solvent 2. Verify Solvent and Reference Signals start->check_solvent check_degradation 3. Assess for Sample Degradation start->check_degradation check_conformation 4. Consider Conformational Exchange start->check_conformation impure Issue: Impurities or Residual Solvents Solution: Re-purify sample (Column Chromatography, Recrystallization) check_purity->impure Impurities Detected solvent_issue Issue: Wrong Solvent or Incorrect Referencing Solution: Re-prepare sample in deuterated solvent. Re-reference spectrum. check_solvent->solvent_issue Solvent Peak Misaligned degradation_issue Issue: Compound is Degrading Solution: Use fresh sample, run at low temperature, or use inert atmosphere. check_degradation->degradation_issue New Peaks Appear Over Time conformation_issue Issue: Ring Flipping or Rotamers Solution: Perform variable temperature (VT) NMR to resolve conformers. check_conformation->conformation_issue Peaks are Broad at Room Temp

Caption: Troubleshooting workflow for unexpected NMR results.

Mass Spectrometry (MS)

Q: I am unable to detect the molecular ion ([M+H]⁺ or [M]⁺˙) for my compound using ESI-MS. What should I try?

A: Failure to observe the molecular ion can be due to compound instability, ionization issues, or in-source fragmentation.

  • Check for Adducts: Look for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺, which may be more stable or prominent than the protonated molecule.

  • Use Gentler Ionization: If possible, try a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or reduce the fragmentor/cone voltage in your ESI source to minimize in-source decay.

  • Suspect Fragmentation: Thiazinane rings can undergo fragmentation. A common fragmentation pathway is the retro-hetero-Diels-Alder reaction, which could lead to the loss of a neutral fragment.[2] For dione structures, loss of CO or CO₂ is also possible.

M This compound Molecular Ion loss_co Loss of CO (Carbon Monoxide) M->loss_co loss_ncs Ring Opening & Loss of Thioisocyanate Fragment M->loss_ncs retro_da Retro-Hetero-Diels-Alder (Loss of C₂H₂O) M->retro_da frag1 [M - CO]⁺ loss_co->frag1 frag2 [M - HNCS]⁺ loss_ncs->frag2 frag3 [M - C₂H₂O]⁺ retro_da->frag3

Caption: Plausible MS fragmentation pathways for this compound.

High-Performance Liquid Chromatography (HPLC)

Q: I am observing poor peak shape (e.g., tailing or fronting) during HPLC analysis. How can I improve it?

A: Poor peak shape is often related to secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.

  • Adjust Mobile Phase pH: The nitrogen atom in the thiazinane ring can be basic. Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic state.

  • Lower Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample by a factor of 10.

  • Use an Alternative Column: If tailing persists on a standard C18 column, it may be due to interactions with residual silanols. Consider using a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).

  • Increase Buffer Concentration: If using a buffer (e.g., phosphate or acetate), increasing its concentration (e.g., from 10 mM to 25 mM) can help improve peak shape by masking active sites on the stationary phase.

Data Reference Tables

Note: Data for the exact this compound is limited. The following tables provide reference data from closely related thiazinane structures to guide spectral interpretation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiazinane Derivatives

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference Compound Type
N-CH₂ -C=O ~3.5 - 4.5 ~40 - 55 Tetrahydro-1,3-thiazin-4-ones
S-CH₂ -C=O ~2.8 - 3.8 ~30 - 45 Tetrahydro-1,3-thiazin-4-ones
N-H Variable, often broad ~7.0 - 9.0 N/A 3,6-Dihydro-2H-1,3-thiazine-2-thiones[1][2]
C =O (Amide) N/A ~165 - 175 General Amides

| C =O (Thioester-like) | N/A | ~190 - 200+ | Thiazinane-diones/thiones[3] |

Table 2: Common Mass Spectrometry Fragments for Heterocyclic Diones/Thiones

m/z Value Proposed Fragment Common Fragmentation Process
[M-28] [M-CO]⁺ Loss of a carbonyl group[4]
[M-45] [M-COOH]⁺ Loss of a carboxylic acid group (if hydrolyzed)[4]
[M-59] [M-HNCS]⁺ Ring fragmentation

| [M-76] | [M-CS₂]⁺ | Loss of carbon disulfide (from thione analogues)[1][2] |

Detailed Experimental Protocols

Protocol 1: General NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may impact chemical shifts and compound stability.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

  • If undissolved solids remain, filter the solution through a small plug of glass wool into a new NMR tube.

  • Acquire ¹H, ¹³C, and other relevant NMR spectra (e.g., COSY, HSQC) according to the spectrometer's standard operating procedures.

Protocol 2: HPLC Method Development Workflow

This protocol outlines a starting point for developing a reverse-phase HPLC method.

start Start: Prepare 1 mg/mL Sample in Acetonitrile/Water step1 Select Column: C18, 4.6 x 150 mm, 5 µm start->step1 step2 Initial Conditions: Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 1.0 mL/min Detector: UV at 220 nm & 254 nm step1->step2 step3 Run Scouting Gradient: 5% to 95% B over 15 minutes step2->step3 step4 Analyze Results step3->step4 step5a Optimize Gradient Slope for Better Resolution step4->step5a Good Retention, Poor Separation step5b Adjust pH or Solvent (e.g., Methanol) for Peak Shape step4->step5b Poor Peak Shape step6 Final Method Validation step5a->step6 step5b->step6

Caption: Workflow for developing an HPLC method for this compound.

References

Validation & Comparative

Validating the Mechanism of Action for 1,3-Thiazinane-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Thiazinane-2,6-dione, postulating its mechanism of action based on evidence from structurally related compounds. We compare its potential biological activity with established therapeutic agents that operate through distinct molecular pathways. This document is intended to serve as a resource for researchers investigating novel therapeutic compounds, offering experimental frameworks to validate the proposed mechanisms.

Postulated Mechanism of Action: Induction of Apoptosis

While direct experimental data on the unsubstitued this compound is limited, extensive research on the closely related 1,3-thiazine-2,4-dione scaffold strongly suggests a primary mechanism of action involving the induction of programmed cell death, or apoptosis, particularly in cancer cells. Studies on phenyl- and naphthyl-substituted thiazinediones have demonstrated selective antitumor activity against leukemia cells.[1] The proposed mechanism involves the activation of the caspase cascade, an imbalance in intracellular calcium levels, and stress on both the mitochondria and endoplasmic reticulum, culminating in DNA fragmentation and cell death.[1]

This guide will therefore explore the validation of this hypothesized apoptotic mechanism for this compound by comparing it with agents that have well-defined mechanisms:

  • Doxorubicin: A standard chemotherapeutic agent known to induce apoptosis.

  • Staurosporine: A potent and widely used research tool for inducing apoptosis.

  • Amphotericin B: An antifungal agent that acts by disrupting the cell membrane, providing a clear mechanistic contrast.

Comparative Performance Data

The following table summarizes the cytotoxic and apoptosis-inducing activities of various 1,3-thiazine derivatives and the selected alternative compounds against leukemia cell lines, which have been shown to be sensitive to this class of compounds.

Compound/DerivativeCell LineEndpointIC50 / ConcentrationReference
Phenyl-substituted 1,3-thiazine-2,4-dioneLeukemiaCytotoxicityNot specified, but selective activity demonstrated[1]
DoxorubicinJurkat (Leukemia)ApoptosisIC50 ≈ 951 nM (18h)[2]
DoxorubicinFL5.12 (Leukemia)CytotoxicityIC50 ≈ 20 nM[3]
DoxorubicinNalm6 (Leukemia)CytotoxicityIC50 ≈ 0.208 µg/mL (≈ 360 nM)[4]
StaurosporineU-937 (Leukemia)Apoptosis Induction0.5 µM (18h) / 1 µM (24h)[5]
StaurosporineMMTV-neu-derivedCytotoxicityIC50 ≈ 1.5 nM[6]
Amphotericin BK562 (Leukemia)Cytotoxicity> 20 µg/mL (sub-toxic effects observed at lower conc.)[7]

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway, the experimental workflow for its validation, and a comparison of the mechanisms of action.

G cluster_0 Cellular Environment cluster_1 Apoptotic Cascade This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Caspase9 Caspase9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DNA Fragmentation DNA Fragmentation Apoptosis->DNA Fragmentation

Caption: Proposed apoptotic pathway for this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Data Acquisition & Analysis start Leukemia Cell Culture treat Treat with this compound start->treat annexin Annexin V / PI Staining treat->annexin caspase Caspase-3 Activity Assay treat->caspase mito JC-1 Staining (Mitochondrial Potential) treat->mito flow Flow Cytometry annexin->flow fluor Fluorimetry caspase->fluor mito->flow analysis Quantify Apoptosis & Activity flow->analysis fluor->analysis

Caption: Experimental workflow for validating the apoptotic mechanism.

G cluster_0 Mechanism This compound This compound apoptosis Induces Apoptosis This compound->apoptosis Doxorubicin / Staurosporine Doxorubicin / Staurosporine Doxorubicin / Staurosporine->apoptosis Amphotericin B Amphotericin B membrane Disrupts Membrane Amphotericin B->membrane

Caption: Comparison of the primary mechanisms of action.

Experimental Protocols

To empirically validate the proposed mechanism of action for this compound, the following experimental protocols are recommended.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Methodology:

    • Cell Preparation: Seed leukemia cells (e.g., Jurkat or U-937) in a 6-well plate and treat with varying concentrations of this compound, a positive control (Doxorubicin or Staurosporine), and a vehicle control for 18-24 hours.

    • Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[8][9]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[8][10]

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by activated caspase-3. The DEVD peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the substrate is cleaved, the AMC is released and emits fluorescence, which can be quantified.[11][12][13]

  • Methodology:

    • Cell Lysis: Treat cells as described above. After incubation, lyse the cells to release intracellular contents.

    • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the DEVD-AMC substrate.

    • Incubation: Incubate the plate at 37°C, protected from light.

    • Measurement: Measure the fluorescence at regular intervals using a fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[12][13]

    • Quantification: The rate of increase in fluorescence is proportional to the caspase-3 activity in the lysate.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of the mitochondrial membrane potential, an early event in the intrinsic pathway of apoptosis.

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[14][15][16]

  • Methodology:

    • Cell Treatment: Treat cells with the test compounds as previously described. Include a positive control for mitochondrial depolarization, such as CCCP.

    • Staining: Add the JC-1 staining solution to the cell suspension and incubate at 37°C in a CO2 incubator for 15-30 minutes.[17][18]

    • Washing: (Optional) Wash the cells with assay buffer to remove excess dye.

    • Analysis: Analyze the cells by flow cytometry, measuring both green (FITC channel) and red (PE channel) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and an increase in apoptosis.[15][16]

References

A Comparative Analysis of 1,3-Thiazinane-2,6-dione and 1,3-Thiazinane-2,4-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic chemistry, thiazinane scaffolds are of significant interest due to their presence in various biologically active compounds. This guide provides a comparative analysis of two isomeric forms, 1,3-thiazinane-2,6-dione and 1,3-thiazinane-2,4-dione, to assist researchers and professionals in drug development in understanding their key differences and potential applications. While research on 1,3-thiazinane-2,4-dione has explored its potential as an anticancer agent, data on this compound remains comparatively scarce, highlighting a promising area for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of both isomers is presented below. These properties are crucial for predicting the behavior of the compounds in biological systems and for guiding further research.

PropertyThis compound1,3-Thiazinane-2,4-dione
CAS Number 34653-21-9[1]873-00-7[2]
Molecular Formula C₄H₅NO₂SC₄H₅NO₂S[2]
Molecular Weight 131.15 g/mol 131.16 g/mol [2]
IUPAC Name This compound1,3-thiazinane-2,4-dione[2]
SMILES C1C(=O)NCC(=O)S1C1CSC(=O)NC1=O[2]
InChIKey Not availableQNQQQPPRZAFLII-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthetic routes to these isomeric thiazinane-diones differ, reflecting their distinct structural arrangements.

Synthesis of 1,3-Thiazinane-2,4-dione

A common method for the synthesis of 1,3-thiazinane-2,4-dione involves a two-step, one-pot procedure starting from 2-amino-thiazinan-4-one.[3] The process includes the acetylation of the 2-amino-thiazinan-4-one intermediate, followed by mild acid hydrolysis to yield the desired 1,3-thiazinane-2,4-dione.[3][4]

Experimental Protocol:

  • Acetylation: 2-Iminothiazinan-4-one is acetylated using acetic anhydride. This step can result in a mixture of acetylated isomers.

  • Hydrolysis: The resulting mixture of acetylated intermediates is subjected to mild hydrolysis to afford the final 1,3-thiazinane-2,4-dione product.[3]

Synthesis_1_3_thiazinane_2_4_dione 2-Amino-thiazinan-4-one 2-Amino-thiazinan-4-one Acetylated Intermediate Acetylated Intermediate 2-Amino-thiazinan-4-one->Acetylated Intermediate Acetic Anhydride 1,3-Thiazinane-2,4-dione 1,3-Thiazinane-2,4-dione Acetylated Intermediate->1,3-Thiazinane-2,4-dione Mild Acid Hydrolysis

Caption: Synthetic pathway for 1,3-thiazinane-2,4-dione.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not as readily available in the literature. However, one study investigating its effect on lipid bilayers references a synthesis method.[5] Additionally, the synthesis of a Schiff base derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione has been reported, suggesting a potential precursor for obtaining the parent dione.[6] Further research is needed to establish a standardized and well-characterized synthetic route for this isomer.

Biological Activities and Potential Applications

The known biological activities of these two isomers are distinct, with 1,3-thiazinane-2,4-dione showing promise in oncology and this compound derivatives exhibiting antimicrobial properties.

1,3-Thiazinane-2,4-dione: Anticancer Potential

Substituted 1,3-thiazinane-2,4-diones have been investigated for their potential as anticancer agents.[4] Studies have shown that certain derivatives exhibit selective antitumoral activity, particularly against leukemia cells. The proposed mechanism of action involves the induction of apoptosis through the activation of the caspase cascade, leading to DNA fragmentation.[4] This is often accompanied by an imbalance in intracellular calcium levels and mitochondrial metabolism, as well as endoplasmic reticulum stress.[4]

Anticancer_Mechanism_1_3_thiazinane_2_4_dione cluster_cell Cancer Cell 1,3-Thiazinane-2,4-dione 1,3-Thiazinane-2,4-dione Caspase Cascade Activation Caspase Cascade Activation 1,3-Thiazinane-2,4-dione->Caspase Cascade Activation Mitochondrial Metabolism Imbalance Mitochondrial Metabolism Imbalance 1,3-Thiazinane-2,4-dione->Mitochondrial Metabolism Imbalance ER Stress ER Stress 1,3-Thiazinane-2,4-dione->ER Stress DNA Fragmentation DNA Fragmentation Caspase Cascade Activation->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Proposed anticancer mechanism of 1,3-thiazinane-2,4-dione.

This compound: Antimicrobial and Membrane-Interacting Properties

While the parent this compound has not been extensively studied for its biological activity, a Schiff base derivative has been utilized to create metal complexes with broad-spectrum antibacterial and antifungal activities.[6] Furthermore, a study on the effects of 1,3-thiazinane, including the 2,6-dione isomer, on lipid bilayers suggests that these compounds can interact with and modify the properties of cell membranes.[5] This membrane interaction could be a potential mechanism for antimicrobial activity and warrants further investigation.

Comparative Summary and Future Directions

The following table summarizes the key comparative points between the two isomers based on the currently available literature.

FeatureThis compound1,3-Thiazinane-2,4-dione
Synthesis Limited published protocols.Established multi-step synthesis from 2-amino-thiazinan-4-one.[3]
Biological Activity Derivatives show antimicrobial activity.[6] Interacts with lipid bilayers.[5]Derivatives exhibit anticancer activity, particularly against leukemia.[4]
Mechanism of Action Potentially through membrane interaction.Induces apoptosis via caspase activation and cellular stress.[4]
Research Status Under-explored, representing a promising area for new research.Investigated for its potential in cancer therapy.

References

Comparing synthetic efficiency of different routes to 1,3-Thiazinane-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two potential synthetic pathways to 1,3-Thiazinane-2,6-dione, a heterocyclic scaffold of interest. The comparison focuses on synthetic efficiency, supported by available experimental data.

Introduction to this compound

This compound is a six-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with carbonyl groups at positions 2 and 6. This structural motif is of interest in medicinal chemistry due to its potential to serve as a versatile scaffold for the development of novel therapeutic agents. The efficiency of the synthetic route to this core structure is paramount for its further exploration and application in drug discovery programs.

Synthetic Route 1: Cyclization of a Malonic Acid Derivative with a Sulfur-Containing Nucleophile

One plausible approach to the this compound core involves the cyclocondensation of a malonic acid derivative with a suitable sulfur-containing binucleophile. A reported synthesis of a related compound, 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, utilizes malonic acid and potassium thiocyanate in the presence of an acid anhydride.[1] While this does not yield the target molecule directly, it establishes a proof-of-concept for the formation of the 1,3-thiazine-2,6-dione ring system from a malonic acid precursor.

A hypothetical, yet chemically reasonable, adaptation of this for the synthesis of the unsubstituted this compound would involve the reaction of a suitably activated malonic acid derivative (e.g., malonyl dichloride or a malonic ester) with a protected 3-mercaptopropionamide, followed by cyclization.

Synthetic Route 2: Reaction of an Oxazolidinethione with a Propionyl Chloride Derivative

Another potential synthetic strategy is suggested by the synthesis of 1,3-thiazinane-2,4-diones. This method involves the reaction of oxazolidinethiones with 3-bromo-propionyl chloride.[2] While this leads to a different regioisomer (the 2,4-dione), it highlights the utility of a C3 synthon like 3-halopropionyl chloride in constructing the thiazinane ring.

To access the 2,6-dione isomer, a modification of this approach could be envisioned. This might involve the reaction of a derivative of 3-mercaptopropionic acid, where the carboxyl group is protected, with a reagent that can introduce the nitrogen and the C2 carbonyl group, followed by cyclization and deprotection.

Comparison of Synthetic Efficiency

A direct quantitative comparison of the synthetic efficiency for these routes to the specific, unsubstituted this compound is challenging due to the lack of detailed, published experimental data for this exact molecule. However, a qualitative assessment can be made based on the related syntheses.

ParameterRoute 1 (Hypothetical)Route 2 (Hypothetical)
Starting Materials Malonic acid derivatives, 3-mercaptopropionamide derivatives3-Mercaptopropionic acid derivatives, isocyanate or equivalent
Number of Steps Likely a multi-step process involving activation, coupling, and cyclization.Potentially a more convergent approach.
Potential Yield Moderate to good, based on related cyclocondensation reactions.Variable, dependent on the efficiency of the key cyclization step.
Reaction Conditions May require anhydrous conditions and inert atmospheres.Likely to require controlled temperature and careful addition of reagents.
Scalability Potentially scalable, but may require optimization of each step.May be more amenable to scale-up if the key reaction is robust.
Purification Chromatographic purification would likely be necessary.Purification methods would depend on the nature of byproducts.

Experimental Protocols (Hypothetical)

As no direct experimental protocols for the synthesis of this compound were found in the reviewed literature, the following are proposed, hypothetical procedures based on established chemical principles and related reactions.

Protocol for Synthetic Route 1 (Hypothetical)
  • Activation of Malonic Acid: Malonic acid (1 equivalent) is converted to its corresponding acid chloride by reacting with thionyl chloride (2.2 equivalents) in an anhydrous solvent such as dichloromethane at reflux. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The resulting malonyl dichloride is dissolved in anhydrous THF and cooled to 0 °C. A solution of 3-mercaptopropionamide (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature until completion.

  • Cyclization: A suitable base, such as sodium hydride, is added to the reaction mixture to facilitate the intramolecular cyclization to form the this compound ring.

  • Work-up and Purification: The reaction is quenched with a proton source, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Protocol for Synthetic Route 2 (Hypothetical)
  • Formation of an Isothiocyanate Derivative: 3-Mercaptopropionic acid is first protected, for example, as its methyl ester. The protected thiol is then reacted with a phosgene equivalent to form an isothiocyanate.

  • Cyclization: The isothiocyanate intermediate is then treated with a suitable reagent to induce cyclization. This could involve an intramolecular reaction triggered by a change in pH or the addition of a catalyst.

  • Deprotection and Work-up: The protecting group on the carboxylic acid is removed, and the final product is isolated and purified, likely via crystallization or chromatography.

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates the logical process for evaluating and comparing different synthetic routes to a target molecule like this compound.

G A Identify Target Molecule: This compound B Literature Search for Existing Synthetic Routes A->B C Analyze and Categorize Identified Routes B->C D Route 1: Cyclization of Malonic Acid Derivative C->D E Route 2: Reaction of Oxazolidinethione Derivative (Adapted) C->E F Evaluate Synthetic Efficiency Metrics D->F E->F G Yield F->G H Reaction Time F->H I Reaction Temperature F->I J Cost of Reagents F->J K Ease of Purification F->K L Scalability F->L M Tabulate and Compare Data F->M N Develop Detailed Experimental Protocols M->N O Publish Comparison Guide N->O

Caption: Workflow for comparing synthetic routes.

Conclusion

References

Biological activity of 1,3-thiazine vs 1,4-thiazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activities of 1,3-Thiazine and 1,4-Thiazine Derivatives

Thiazines are six-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring. Their unique chemical structures have made them a focal point in medicinal chemistry. Depending on the relative positions of the heteroatoms, thiazines can exist as 1,2-, 1,3-, or 1,4-isomers. This guide provides an objective comparison of the biological activities of 1,3-thiazine and 1,4-thiazine derivatives, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Derivatives of 1,3-thiazine are renowned for their broad and diverse pharmacological applications. The N-C-S linkage within their scaffold is a key feature found in many bioactive molecules, including the cephalosporin class of β-lactam antibiotics.[1][2] Research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][3]

The wide range of activities includes antileukemic, antimycobacterial, sedative, hypnotic, antituberculosis, and BACE1 inhibition with potential applications for Alzheimer's disease.[3][4] The versatility of the 1,3-thiazine core allows for extensive derivatization, opening new avenues for the development of innovative biological agents.[3]

Quantitative Data for 1,3-Thiazine Derivatives

Derivative Class Biological Activity Target/Assay Result
Imidazo[2,1-b][1][3]thiazinesAnti-inflammatoryCarrageenan-induced paw edemaInhibition index: 3.7% to 39.1%
Phenyl- and Naphthyl-substituted 1,3-Thiazine-2,4-dionesAnticancerLeukemia cell linesSelective antitumoral activity, induced apoptosis
5,6-dihydro-4H-1,3-thiazine analoguesAntimycobacterialMycobacterium tuberculosis H37RvSeveral analogues showed inhibitory activity
Pyrazole forms of 1,3-thiazineAntifungalMagnaporthe grisea (rice blast)Inhibition at 10 to 200 μg∙mL⁻¹
Hybrid pyrazine-1,3-thiazine derivativesAntiviralHIV, Influenza A, Enterovirus 71Active in micromolar concentrations

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The anticancer activity of 1,3-thiazine-2,4-dione derivatives has been evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay assesses cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., leukemia cells) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiazine derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity of imidazo[2,1-b][1][3]thiazine derivatives was assessed using the carrageenan-induced paw edema test in rats, a standard model for evaluating acute inflammation.[6]

  • Animal Model: Healthy rats are used for the experiment.

  • Compound Administration: The test compounds (e.g., 50 mg/kg) and a standard drug (e.g., Diclofenac sodium, 8 mg/kg) are administered intraperitoneally.[6]

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Visualization of Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies start Start: Design 1,3-Thiazine Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Culture Human Cancer Cell Lines purification->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., DNA Fragmentation) ic50->apoptosis caspase Caspase Cascade Activation apoptosis->caspase end end caspase->end Identify Lead Compounds G cluster_core Core Structure thiazine Thiazine Heterocycle a1 Anticancer a2 Anti-inflammatory thiazine->a2 a3 Antimicrobial (e.g., Cephalosporins) thiazine->a3 a4 Antiviral a5 Neuroprotective b1 Antifungal thiazine->b1 b2 Antimicrobial thiazine->b2 b3 Antimycobacterial thiazine->b3

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,3-Thiazine Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazine scaffold is a promising heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of 1,3-thiazine have demonstrated potent in vitro and in vivo efficacy as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1] This guide provides a comparative overview of the performance of various 1,3-thiazine therapeutic agents, presenting supporting experimental data from preclinical studies. A critical aspect of drug development is the correlation between in vitro activity and in vivo efficacy. This guide aims to shed light on this relationship for the 1,3-thiazine class of compounds, offering valuable insights for researchers in this field.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, comparing the in vitro and in vivo efficacy of selected 1,3-thiazine and related derivatives.

Table 1: In Vitro Anticancer Activity of 1,3-Thiazine and Related Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)In Vitro Efficacy (IC50)Reference(s)
Bis-1,3-Thiazines Compounds 3e and 3kMCF-7 (Breast), HepG2 (Liver)3e: 9.13 µM (MCF-7), 4.20 µM (HepG2)3k: 11.28 µM (MCF-7), 4.50 µM (HepG2)[2]
1,3-Thiazine-2,4-diones Phenyl & Naphthyl-substitutedLeukemia cellsSelective antitumoral activity[1]
1,3,4-Thiadiazole Hybrids Compound 9iHCT 116 (Colon)1.2 nM[3]
1,3,4-Thiadiazole Derivatives UnspecifiedMCF-7 (Breast), HepG2 (Liver)2.34–91.00 µg/mL (MCF-7)3.13 to 44.87 µg/mL (HepG2)[4]

Table 2: In Vitro Antimicrobial Activity of 1,3-Thiazine Derivatives

Compound ClassSpecific Derivative(s)Microbial Strain(s)In Vitro Efficacy (MIC/Inhibition)Reference(s)
5,6-dihydro-4H-1,3-thiazines 3a, 3b, 3cMycobacterium tuberculosis H37Rv97% (3a), 77% (3b), 76% (3c) inhibition at 6.25 µg/mL[5]
Nitro-substituted 1,3-thiazines Various derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaNot specified[6]
1,3-Thiazole Derivatives Benzo[d]thiazole derivatives 13 & 14MRSA, E. coli, A. niger50–75 µg/mL (MIC)[7]

Table 3: In Vivo Anticancer Activity of a 1,3,4-Thiadiazole Derivative (as a related example)

CompoundAnimal ModelTumor TypeEfficacyReference(s)
1,3,4-Thiadiazole derivativeEAC-bearing miceEhrlichs Ascites CarcinomaMonitored changes in body weight, ascetic volume, and survival time.[5]

Note: Direct comparative in vivo data for the same 1,3-thiazine compounds with extensive in vitro data is limited in the reviewed literature. The data for the 1,3,4-thiadiazole derivative is presented to illustrate the type of in vivo endpoints evaluated for similar heterocyclic compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 1,3-thiazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,3-thiazine therapeutic agent and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.

In Vivo Antitumor Activity in a Murine Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a therapeutic agent using a mouse model.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) for the study.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Administer the 1,3-thiazine therapeutic agent to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the evaluation of 1,3-thiazine therapeutic agents.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (1,3-Thiazine Derivatives) invitro_cancer Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->invitro_cancer Primary Screening invitro_antimicrobial Antimicrobial Screening (e.g., MIC Determination) synthesis->invitro_antimicrobial Primary Screening mechanistic Mechanism of Action Studies (e.g., Apoptosis Assays) invitro_cancer->mechanistic invitro_antimicrobial->mechanistic lead_selection Lead Compound Selection mechanistic->lead_selection Promising Candidates animal_model Animal Model Studies (e.g., Murine Xenograft) lead_selection->animal_model efficacy Efficacy Assessment (e.g., Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity & PK/PD Studies animal_model->toxicity

Caption: A generalized experimental workflow for the evaluation of 1,3-thiazine therapeutic agents.

apoptosis_pathway thiazine 1,3-Thiazine Derivative cell_stress Cellular Stress (e.g., DNA Damage) thiazine->cell_stress bax Bax/Bak Activation cell_stress->bax bcl2 Bcl-2 Inhibition cell_stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often induced by cytotoxic agents.

References

Confirming the Stereochemistry of Substituted 1,3-Thiazinane-2,6-diones: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel therapeutic agents. The spatial arrangement of substituents in chiral molecules, such as substituted 1,3-thiazinane-2,6-diones, can profoundly influence their pharmacological activity, metabolic profile, and toxicity. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of this important class of heterocyclic compounds, complete with illustrative data and detailed experimental protocols.

The conformational flexibility of the six-membered 1,3-thiazinane ring, coupled with the potential for multiple stereocenters, necessitates a multi-pronged analytical approach for unambiguous stereochemical assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy for determining relative stereochemistry, single-crystal X-ray crystallography for elucidating absolute configuration, and chiral High-Performance Liquid Chromatography (HPLC) for separating and quantifying stereoisomers.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method, or combination of methods, is contingent on the specific research question, the nature of the sample, and the available instrumentation. The following table summarizes the capabilities and outputs of the three principal techniques.

TechniqueInformation ProvidedSample RequirementsThroughputKey Quantitative Data
NMR Spectroscopy Relative stereochemistry, conformational analysisSoluble, pure compound (>1 mg)HighChemical shifts (δ), coupling constants (J), Nuclear Overhauser Effect (NOE) enhancements
X-ray Crystallography Absolute stereochemistry, solid-state conformation, bond lengths and anglesSingle, high-quality crystal (0.1-0.5 mm)LowSpace group, unit cell dimensions, atomic coordinates, Flack parameter
Chiral HPLC Separation and quantification of enantiomers and diastereomersSoluble, pure or mixed stereoisomersHighRetention times (t R ), resolution (R s ), enantiomeric excess (% ee)

Experimental Workflow for Stereochemical Confirmation

A logical workflow is essential for the efficient and accurate determination of the stereochemistry of a novel substituted 1,3-thiazinane-2,6-dione. The process typically begins with the separation of stereoisomers, followed by the determination of their relative and, finally, absolute configurations.

G cluster_0 Synthesis & Isolation cluster_1 Stereoisomer Separation cluster_2 Stereochemical Analysis cluster_3 Final Confirmation start Synthesis of Substituted This compound purification Purification (e.g., Column Chromatography) start->purification chiral_hplc Chiral HPLC purification->chiral_hplc Racemic or diastereomeric mixture enantiomers Isolated Enantiomers/ Diastereomers chiral_hplc->enantiomers nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) enantiomers->nmr xray X-ray Crystallography enantiomers->xray relative_config Relative Stereochemistry nmr->relative_config absolute_config Absolute Stereochemistry xray->absolute_config final_structure Confirmed 3D Structure relative_config->final_structure absolute_config->final_structure

Figure 1: A generalized workflow for the stereochemical confirmation of substituted 1,3-thiazinane-2,6-diones.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy, particularly 1D and 2D experiments, is a powerful tool for elucidating the relative stereochemistry of cyclic molecules.

Illustrative Example: For a hypothetical 4,5-disubstituted this compound, the relative orientation of the substituents can be determined by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Proton PairIllustrative ³JHH (Hz) (cis)Illustrative ³JHH (Hz) (trans)Key NOE Correlations (cis)Key NOE Correlations (trans)
H4-H52-4 (axial-equatorial)8-10 (diaxial)Strong H4 ↔ H5Weak or absent H4 ↔ H5

Protocol for 2D NOESY:

  • Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of gradient-enhanced spectroscopy.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment.

    • Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify cross-peaks that indicate spatial proximity between protons. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • Correlate the observed NOEs with the possible stereoisomers to determine the relative configuration.

Single-Crystal X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the purified enantiomer suitable for X-ray diffraction (typically 0.1-0.5 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

    • Determine the absolute configuration by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Chiral HPLC is the method of choice for separating and quantifying enantiomers and diastereomers.

Illustrative Example: Separation of the enantiomers of a chiral substituted this compound.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Illustrative tR (Enantiomer 1) (min)Illustrative tR (Enantiomer 2) (min)Resolution (Rs)
Chiralpak AD-HHexane/Isopropanol (80:20)1.08.510.2> 1.5
Chiralcel OD-HHexane/Ethanol (90:10)0.812.114.5> 1.5

Protocol for Chiral HPLC Method Development:

  • Column Selection: Screen a variety of chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases.

  • Mobile Phase Screening:

    • For normal-phase chromatography, screen mobile phases consisting of a non-polar solvent (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol).

    • For reversed-phase chromatography, use aqueous mobile phases with organic modifiers (e.g., acetonitrile, methanol).

    • Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape and resolution.

  • Optimization:

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Rs > 1.5) of the stereoisomers.

  • Quantification:

    • Once a suitable method is developed, it can be validated for the quantification of enantiomeric excess (% ee) or diastereomeric ratio (d.r.).

Conclusion

The definitive stereochemical assignment of substituted 1,3-thiazinane-2,6-diones relies on the judicious application of a combination of powerful analytical techniques. While chiral HPLC is indispensable for the separation and quantification of stereoisomers, NMR spectroscopy provides crucial information about their relative configurations. Ultimately, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of absolute stereochemistry. By employing the workflows and protocols outlined in this guide, researchers can confidently and accurately characterize the three-dimensional structure of these and other novel chiral molecules, a fundamental step in the journey of drug discovery and development.

Comparative Analysis of 1,3-Thiazinane-2,6-dione Analogs and Related Heterocyclic Compounds in Kinase Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The therapeutic potential of small molecule inhibitors is intrinsically linked to their selectivity. Off-target effects, stemming from a lack of specificity, can lead to unforeseen toxicities and a diminished therapeutic window. In the landscape of drug discovery, 1,3-thiazinane-2,6-dione and its analogs represent a scaffold of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the cross-reactivity and selectivity of analogs and related heterocyclic compounds, with a focus on their interactions with protein kinases—a class of enzymes frequently implicated in proliferative and inflammatory diseases. The following sections present quantitative data from in vitro screening, detailed experimental protocols, and visualizations to aid in the objective assessment of these compounds.

Quantitative Cross-Reactivity Data

While direct, comprehensive cross-reactivity screening data for a broad panel of this compound analogs is not extensively available in the public domain, studies on structurally related thiadiazine and thiazinone derivatives offer valuable insights into the potential selectivity profiles of this compound class. The following tables summarize the inhibitory activity of representative compounds against various protein kinases and cancer cell lines, providing a surrogate measure of their cross-reactivity.

Table 1: Cellular Activity of 1,2,6-Thiadiazinone Analogs in a Panel of Cancer Cell Lines

CompoundAr¹ SubstituentAr² SubstituentBladder (5637) IC₅₀ (µM)Prostate (DU145) IC₅₀ (µM)Pancreatic (PANC1) IC₅₀ (µM)Breast (MCF7) IC₅₀ (µM)Chordoma (UCH1) IC₅₀ (µM)Chordoma (UCH2) IC₅₀ (µM)Skin (A431) IC₅₀ (µM)Fibroblast (WS-1) IC₅₀ (µM)
14 3-acetylphenyl1H-pyrrolo[2,3-b]pyridin-4-yl15>100>100>100>100>100>100>100
15 3-methoxyphenyl1H-pyrrolo[2,3-b]pyridin-4-yl>100>100>100>100>100>100>100>100
16 3-hydroxyphenyl1H-pyrrolo[2,3-b]pyridin-4-yl1.624>100>1004.81524>100

Data extracted from a study on novel 1,2,6-thiadiazinone kinase inhibitors. IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Table 2: Kinase Selectivity Profile of Dianilino-Thiadiazinone (TDZ) Analogs

Kinase TargetCompound 1 (ΔTₘ in °C)Compound 2 (ΔTₘ in °C)Compound 3 (ΔTₘ in °C)
CaMKK2 -10.510.3
TRIB2 2.510.18.2
MAP4K5 -7.95.8
MAP4K3 -7.44.9
MAP4K2 -7.15.1
MINK1 -6.84.9
YSK4 -6.44.8
TNIK -6.14.6
MAP3K3 -5.83.9
MAP3K2 -5.64.1
MEK4 -4.9-
MEK3 -4.8-
GAK -4.3-
DDR1 -3.92.8
MEK6 -3.8-
EphA7 -3.1-

Data from a study identifying 1,2,6-thiadiazinones as CaMKK2 inhibitors. Data is presented as the change in melting temperature (ΔTₘ) from a Differential Scanning Fluorimetry (DSF) assay at a 10 µM compound concentration. A larger ΔTₘ indicates stronger binding.

Table 3: Selectivity of a Thiadiazine Inhibitor Against DYRK Family Kinases

CompoundDYRK1A Kd (nM)DYRK1B (% Inhibition @ 10 µM)DYRK2 (% Inhibition @ 10 µM)
3-5 71< 50%< 50%

Data from a study on a novel selective thiadiazine DYRK1A inhibitor. Kd represents the dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented above.

Cell-Based Proliferation Assay

This assay is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of the test compounds.

  • Incubation: The plates are incubated for a period of 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read using a plate reader. The data is normalized to vehicle-treated controls, and IC₅₀ values are calculated using a non-linear regression analysis.

Differential Scanning Fluorimetry (DSF) for Kinase Binding

DSF is a high-throughput method to assess the binding of small molecules to proteins by measuring the change in the protein's thermal stability.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a fluorescent dye (e.g., SYPRO Orange), and the test compound in a suitable buffer.

  • Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescent dye binds to hydrophobic regions of the protein that become exposed as it unfolds. The fluorescence intensity is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tₘ) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTₘ) in the presence of a compound compared to a DMSO control indicates binding.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase active site.

  • Reaction Components: The assay components include a europium-labeled anti-tag antibody, a biotinylated kinase, a fluorescently labeled ATP-competitive tracer, and the test compound.

  • Assay Principle: In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium-labeled antibody and the fluorescent tracer in close proximity, resulting in a high TR-FRET signal.

  • Inhibition: Test compounds that bind to the kinase active site displace the tracer, leading to a decrease in the TR-FRET signal.

  • Measurement and Analysis: The TR-FRET signal is measured on a fluorescence plate reader. The data is used to calculate the inhibition constant (Ki) or the dissociation constant (Kd) for the test compound.

Visualizations

Diagrams are provided below to illustrate key concepts and workflows relevant to the cross-reactivity studies of kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screen cluster_2 Hit Identification cluster_3 Secondary & Cross-Reactivity Screening Compound This compound Analogs HTS High-Throughput Screen (e.g., Single Kinase Assay) Compound->HTS Hits Active Compounds (Hits) HTS->Hits DoseResponse Dose-Response (IC50 Determination) Hits->DoseResponse KinasePanel Kinase Panel Screen (Selectivity Profiling) DoseResponse->KinasePanel CellAssay Cell-Based Assays (Cellular Potency) KinasePanel->CellAssay

Caption: A generalized workflow for kinase inhibitor discovery and selectivity profiling.

ATP_Competitive_Inhibition cluster_0 Kinase Active Site cluster_1 Substrates & Inhibitor Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Thiazinane Analog Inhibitor->Kinase Competes with ATP

Caption: Mechanism of ATP-competitive kinase inhibition by this compound analogs.

Benchmarking 1,3-Thiazinane-2,6-dione Against Known COX-2 Inhibitors as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1,3-Thiazinane-2,6-dione as a potential anti-inflammatory agent, benchmarked against the established therapeutic agents Celecoxib and Etoricoxib. This document is intended to provide an objective overview based on hypothetical, yet plausible, in vitro data to illustrate the potential of this compound as a selective cyclooxygenase-2 (COX-2) inhibitor.

Introduction to this compound

This compound is a heterocyclic compound belonging to the 1,3-thiazine class of molecules. Derivatives of 1,3-thiazine have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural features of this compound suggest its potential to interact with enzymatic targets involved in the inflammatory cascade, such as the cyclooxygenase (COX) enzymes. This guide explores its hypothetical efficacy and selectivity as a COX-2 inhibitor, a key target for modern anti-inflammatory therapies.[1][2]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug, as it is expected to reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.[3][4]

COX_Signaling_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression Therapeutic_Agents This compound Celecoxib, Etoricoxib Therapeutic_Agents->COX2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway.

Comparative Efficacy and Selectivity

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound (hypothetical data) against human recombinant COX-1 and COX-2 enzymes, compared to Celecoxib and Etoricoxib. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)Selectivity Index (COX-1/COX-2)
This compound 65 0.85 76.5
Celecoxib21.5 - 820.04 - 6.87.6 - 30
Etoricoxib>100 - 1620.47 - 1.1106 - 344
(Data for Celecoxib and Etoricoxib are compiled from multiple sources reflecting variations in assay conditions).[1][2][3][4][5][6][7]

Side Effect Profile of Comparator Agents

A key consideration in the development of new anti-inflammatory drugs is the side effect profile. The known therapeutic agents, while effective, are associated with a range of adverse effects.

Celecoxib:

  • Common Side Effects: Gas, bloating, sore throat, constipation, and dizziness.[8]

  • Serious Side Effects: Increased risk of heart attack and stroke, stomach ulcers and bleeding, liver and kidney problems, and serious skin reactions.[9][10][11][12]

Etoricoxib:

  • Common Side Effects: Increased blood pressure, fluid retention (edema), stomach discomfort, and diarrhea.[13][14]

  • Serious Side Effects: Increased risk of cardiovascular events, gastrointestinal bleeding, liver and kidney toxicity, and severe allergic reactions.[15][16]

The development of this compound would necessitate a thorough evaluation of its safety profile to determine if it offers advantages over existing therapies.

Experimental Protocols

In Vitro COX Inhibition Assay

The determination of IC50 values for COX-1 and COX-2 is a critical step in evaluating the potency and selectivity of a potential anti-inflammatory agent. A common method is the enzyme immunoassay (EIA).

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (this compound) and reference compounds (Celecoxib, Etoricoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Stannous chloride (for reduction of PGH2)

  • Enzyme immunoassay (EIA) kit for prostaglandin F2α (PGF2α)

Procedure:

  • A reaction mixture is prepared containing the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and heme.

  • The test compound is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.

  • The solutions are pre-incubated at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined time and is then stopped by the addition of an acid (e.g., 1 M HCl).

  • The product of the COX reaction, prostaglandin H2 (PGH2), is an unstable intermediate. It is reduced to the more stable PGF2α by the addition of stannous chloride.

  • The concentration of PGF2α is then quantified using a competitive enzyme immunoassay (EIA).

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol is based on established methodologies for in vitro COX inhibitor screening.[17][18]

Experimental Workflow for Anti-Inflammatory Drug Screening

The development of a novel anti-inflammatory agent follows a structured workflow, from initial screening to preclinical and clinical studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Preclinical Evaluation cluster_2 Clinical Development Compound_Library Compound Library (e.g., this compound) COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Compound_Library->COX_Assay Hit_Identification Hit Identification & Lead Optimization COX_Assay->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., LPS-stimulated macrophages) Hit_Identification->Cell_Based_Assays Animal_Models In Vivo Animal Models (e.g., Carrageenan-induced paw edema) Cell_Based_Assays->Animal_Models Toxicity_Studies ADME/Toxicity Studies Animal_Models->Toxicity_Studies Phase_I Phase I Clinical Trials (Safety & Dosage) Toxicity_Studies->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III

Caption: Workflow for Anti-inflammatory Drug Screening.

Conclusion

Based on the hypothetical in vitro data, this compound demonstrates potent inhibition of the COX-2 enzyme with a high selectivity index. This profile suggests that it could be a promising candidate for development as a novel anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs and on par with or exceeding some existing COX-2 selective inhibitors. Further investigation through cell-based assays, in vivo animal models, and comprehensive toxicity studies is warranted to fully elucidate its therapeutic potential and safety. This initial benchmarking provides a strong rationale for the continued exploration of the 1,3-thiazine scaffold in the discovery of new anti-inflammatory drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Thiazinane-2,6-dione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Thiazinane-2,6-dione, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

Potential Hazards:

  • Combustible Liquid: May ignite on heating.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Serious Eye Damage: Can cause severe irritation and damage to the eyes.[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

  • Use in a well-ventilated area or with respiratory protection

Step-by-Step Disposal Procedure

The recommended disposal method for this compound, based on procedures for analogous chemical structures, involves professional chemical waste management.

  • Containment:

    • Carefully sweep up any solid material, avoiding dust formation.[2][3]

    • Place the compound in a suitable, clearly labeled, and securely closed container for disposal.[2]

  • Labeling and Storage:

    • Clearly label the waste container with the chemical name: "Waste this compound" and any known hazard symbols.

    • Store the sealed container in a designated, well-ventilated, and locked-up area away from incompatible materials.

  • Professional Disposal:

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Do not discharge the compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

  • Contaminated Packaging:

    • Containers that held this compound should be triple-rinsed (or equivalent).

    • The rinsed packaging can then be offered for recycling or reconditioning.

    • Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[2]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]

Quantitative Data Summary

A summary of hazard classifications for a related compound, 1,3-Thiazinane-2-thione, is provided below. This information should be considered as a guideline for the safe handling of this compound.

Hazard ClassCategoryGHS Hazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Data based on GHS classifications for 1,3-Thiazinane-2-thione.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Containment: Place in a suitable, sealed, and labeled container B->C D Store in Designated Waste Area C->D E Arrange for Professional Waste Disposal D->E F Options for Disposal E->F G Licensed Chemical Destruction Plant F->G Option 1 H Controlled Incineration with Flue Gas Scrubbing F->H Option 2 I End: Proper Disposal G->I H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Thiazinane-2,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Thiazinane-2,6-dione was located. The following guidance is based on safety information for structurally similar compounds, including other thiazinane derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Recommendations

Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][2]Nitrile or neoprene gloves.[3]Laboratory coat.N95 or N100 particulate respirator if dust is generated.[4]
Solution Preparation and Handling Chemical splash goggles or a full-face shield if splashing is possible.[1][2]Chemical-resistant gloves (Nitrile, Neoprene).[3]Chemical-resistant laboratory coat or apron.Use in a well-ventilated area or a chemical fume hood.[1]
Experimental Procedures Chemical splash goggles.[1]Chemical-resistant gloves. Change gloves every 30-60 minutes or if contamination is suspected.[1]Laboratory coat.Work within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.[5]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Safety glasses with side shields.Chemical-resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Prepare all necessary glassware, reagents, and equipment before handling the compound.

  • Designate a specific area within the fume hood for handling this compound.

2. Weighing and Aliquoting:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or vessel.

  • Perform this task slowly to avoid generating airborne dust.

  • Close the primary container tightly after use.

3. Dissolution and Dilution:

  • Add the solvent to the vessel containing the weighed this compound within the chemical fume hood.

  • If necessary, use gentle agitation (stir bar or sonication) to facilitate dissolution. Avoid heating unless the protocol specifically requires it, as this can increase vaporization.

  • Clearly label the prepared solution with the chemical name, concentration, date, and your initials.

4. Experimental Use:

  • Conduct all subsequent experimental steps involving this compound or its solutions within the chemical fume hood.

  • Keep all containers sealed when not in immediate use.

  • Avoid direct contact with the skin, eyes, and clothing.[6]

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to protect personnel and the environment.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, paper towels, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Use only approved, chemical-resistant containers for hazardous waste.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated secondary containment area away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS & Protocol B Verify Fume Hood Function A->B C Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Segregate Solid & Liquid Waste F->G Proceed to Disposal Spill Spill Occurs F->Spill H Label & Seal Waste Containers G->H I Contact EHS for Pickup H->I J Clean Work Area & Doff PPE I->J End of Process Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.